Product packaging for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline(Cat. No.:CAS No. 1781259-81-1)

4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Cat. No.: B1381703
CAS No.: 1781259-81-1
M. Wt: 249.04 g/mol
InChI Key: SZKSUTVICDLJRO-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H6BrFN2O2 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2O2 B1381703 4-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS No. 1781259-81-1

Properties

IUPAC Name

4-bromo-3-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSUTVICDLJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Dossier: An Examination of 4-Bromo-3-fluoro-2-nitroaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No information is publicly available for the compound 4-Bromo-3-fluoro-N-methyl-2-nitroaniline . This document provides a comprehensive overview of the chemical properties and available data for the two most closely related structural analogs: 4-Bromo-3-fluoro-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline . The information presented herein is intended to serve as a foundational resource for research and development activities.

Closely Related Analog: 4-Bromo-3-fluoro-2-nitroaniline

This compound is a key structural analog, differing only by the absence of an N-methyl group. Its properties provide a strong inferential basis for predicting the behavior of the target molecule.

Chemical Properties

The known physicochemical properties of 4-Bromo-3-fluoro-2-nitroaniline are summarized below.

PropertyValue
CAS Number 886762-75-0
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
Melting Point >110 °C
Appearance Solid-Powder
Purity 97%
Storage Conditions Store at 2-8°C
IUPAC Name 4-bromo-3-fluoro-2-nitroaniline
InChI Key DTMANVRIDHGRKN-UHFFFAOYSA-N
Synonym 6-Amino-3-bromo-2-fluoronitrobenzene
Synthetic Considerations

G General Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material (e.g., 4-Bromo-3-fluoroaniline) Reaction Nitration Reaction (e.g., HNO₃/H₂SO₄) Start->Reaction Reagents Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Recrystallization or Chromatography) Drying->Purification Analysis Characterization (e.g., NMR, MS, melting point) Purification->Analysis Final Final Product (4-Bromo-3-fluoro-2-nitroaniline) Analysis->Final

Caption: A generalized workflow for the synthesis and analysis of a nitroaniline derivative.

Closely Related Analog: 4-Bromo-3-fluoro-2-methylaniline

This analog features a methyl group at the 2-position instead of a nitro group and lacks the N-methyl substituent. It is noted as a useful intermediate in pharmaceutical and organic synthesis.[1]

Chemical Properties

The table below summarizes the key chemical properties of 4-Bromo-3-fluoro-2-methylaniline.

PropertyValue
CAS Number 127408-03-1[2]
Molecular Formula C₇H₇BrFN[2]
Molecular Weight 204.04 g/mol [2]
Boiling Point 244.5 ± 35.0 °C at 760 mmHg
Flash Point 101.7 ± 25.9 °C
Appearance Solid
Purity 98%
Storage Conditions 4°C, protect from light
IUPAC Name 4-bromo-3-fluoro-2-methylaniline[2]
InChI Key HOFKRNFFIGAFNE-UHFFFAOYSA-N
Topological Polar Surface Area 26 Ų[2]
Synthetic Pathways and Logical Relationships

The synthesis of substituted anilines often involves a multi-step process. For a molecule such as 4-Bromo-3-fluoro-2-methylaniline, the synthetic strategy would likely involve the sequential introduction of the bromo, fluoro, and methyl substituents onto an aniline core, or the modification of a pre-functionalized benzene ring followed by amination or reduction of a nitro group. The logical progression of such a synthesis is outlined below.

G Logical Relationships in a Multi-Step Synthesis Start Aniline or Benzene Derivative Step1 Introduction of First Substituent (e.g., Bromination) Start->Step1 Regioselective Reaction Step2 Introduction of Second Substituent (e.g., Nitration or Fluorination) Step1->Step2 Directing Group Effects Step3 Introduction or Modification of Third Substituent (e.g., Methylation or Reduction of Nitro Group) Step2->Step3 Functional Group Interconversion Final Target Molecule (4-Bromo-3-fluoro-2-methylaniline) Step3->Final

Caption: A diagram illustrating the logical steps in a potential multi-step synthesis.

Conclusion and Future Outlook

The absence of data for this compound highlights an opportunity for novel research. The synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry and materials science. The data presented for the close analogs, 4-Bromo-3-fluoro-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline, provide a critical starting point for the design of synthetic routes and for the prediction of the physicochemical and biological properties of this new chemical entity. It is recommended that any future work on the target compound begin with a thorough investigation of the synthetic methodologies applicable to its structural analogs.

References

In-Depth Technical Guide: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 886762-75-0)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of public scientific literature, patents, and databases reveals a significant lack of in-depth technical information for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. The available data is primarily limited to information from chemical suppliers. Consequently, this guide provides the basic available information and outlines general synthetic strategies for related compounds, as specific experimental protocols, signaling pathways, and detailed mechanistic studies for this particular molecule are not publicly documented.

Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure incorporates a bromo, fluoro, methylamino, and nitro group on a benzene ring. Such polysubstituted nitroaromatics are often explored as intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1] The specific substitution pattern can significantly influence the molecule's chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 886762-75-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₆BrFN₂O₂--INVALID-LINK--
Molecular Weight 249.04 g/mol --INVALID-LINK--
IUPAC Name This compound
SMILES CNC1=C(C=C(Br)C=C1F)--INVALID-LINK--[O-]
InChI Key Not available
Purity Typically ≥98%--INVALID-LINK--
Appearance Solid (inferred from related compounds)
Storage Store at 4°C, protect from light--INVALID-LINK--

Note: Some data, such as molecular formula and weight, are calculated based on the structure as specific experimental values are not widely published.

Potential Synthesis and Experimental Protocols

No specific, validated synthesis protocol for this compound has been found in the public domain. However, based on general organic chemistry principles and published methods for structurally similar compounds, a plausible synthetic route can be proposed. The synthesis of substituted N-methyl-2-nitroanilines often involves a multi-step process.

A general approach could involve the N-methylation of a corresponding aniline precursor. For instance, a common method for synthesizing N-substituted-2-nitroanilines involves the reaction of a 2-chloronitrobenzene derivative with a primary amine.[2] Another approach is the direct nitration of a substituted aniline, although controlling the regioselectivity can be challenging.[3][4]

Hypothetical Experimental Protocol (General Example for N-methylation):

This protocol is a generalized example for the synthesis of an N-methyl nitroaniline and has not been validated for the specific target compound. It is based on a patent for the preparation of N-methyl paranitroaniline.[5]

  • Formylation of Precursor: The starting aniline (4-Bromo-3-fluoro-2-nitroaniline) is reacted with formic acid to produce the N-formyl intermediate. This step protects the amine functionality.

  • Methylation: The N-formyl intermediate is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). A base, such as potassium tert-butoxide, is added, followed by a methylating agent like methyl iodide (CH₃I). The reaction is typically stirred at room temperature for several hours.[5]

  • Work-up and Isolation: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then poured into water, causing the methylated product to precipitate. The solid is collected by filtration.

  • Hydrolysis (if formylated): The N-methyl-N-formyl product is then hydrolyzed, typically using an acid or base, to remove the formyl group and yield the final N-methyl aniline product.

  • Purification: The crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the high-purity final compound.[5]

Diagram of a General Synthetic Workflow:

Synthesis_Workflow Start Start: 4-Bromo-3-fluoro-2-nitroaniline Formylation Step 1: Formylation with Formic Acid Start->Formylation Methylation Step 2: Methylation (Base + CH3I in DMF) Formylation->Methylation N-formyl intermediate Workup Step 3: Work-up & Isolation (Precipitation in water) Methylation->Workup Hydrolysis Step 4: Hydrolysis of Formyl Group Workup->Hydrolysis Crude methylated intermediate Purification Step 5: Purification (Recrystallization) Hydrolysis->Purification End End Product: This compound Purification->End

General workflow for a multi-step synthesis.

Applications and Research Interest

While specific applications for this compound are not documented, its structural motifs are common in several areas of research and development:

  • Pharmaceutical Intermediates: Substituted anilines and nitroaromatics are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine and bromine atoms can modulate properties like metabolic stability, binding affinity, and lipophilicity.[1]

  • Dye and Pigment Chemistry: Nitroanilines are precursors to a wide range of azo dyes.[6]

  • Materials Science: Such compounds may be used in the development of functional materials where their electronic and optical properties can be tuned by the specific substitution pattern.[1]

Safety and Handling

No specific safety data sheet (MSDS) for this compound is publicly available. However, based on structurally related compounds such as 4-Bromo-N-methyl-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline, the following hazards are likely and standard precautions should be taken[7][8]:

  • Harmful if swallowed, in contact with skin, or if inhaled. [7]

  • Causes skin and serious eye irritation. [7][8]

  • May cause respiratory irritation. [7][8]

  • May cause an allergic skin reaction. [8]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways modulated by or the biological activity of this compound. Research into the biological effects of this specific compound does not appear to have been published.

Diagram of Logical Relationship for Further Research:

Research_Pathway cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Optimized Synthesis Protocol characterization Structural Verification (NMR, MS) synthesis->characterization invitro In Vitro Assays (e.g., cell viability, enzyme inhibition) characterization->invitro Pure Compound phenotypic Phenotypic Screening invitro->phenotypic target_id Target Identification phenotypic->target_id Identified 'Hit' pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

A logical workflow for future research on this compound.

Conclusion

This compound (CAS 886762-75-0) is a chemical compound with limited publicly available information. While its structure suggests potential utility as an intermediate in various chemical industries, a lack of published research means that its properties, synthesis, and biological activity are not well-characterized. Further research would be required to establish detailed experimental protocols and to explore its potential applications. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.

References

Technical Guide on 4-Bromo-3-fluoro-N-methyl-2-nitroaniline: Data Scarcity and Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the IUPAC name 4-Bromo-3-fluoro-N-methyl-2-nitroaniline has revealed a significant lack of available scientific literature, experimental data, and established biological activity. This suggests that the compound is not a widely studied molecule, and as such, a detailed technical guide on its specific properties and interactions cannot be compiled at this time.

While information on the exact requested compound is unavailable, analysis of structurally similar molecules can provide some insight into its potential chemical characteristics and reactivity. The following sections detail the available information on related compounds, which may serve as a preliminary reference for researchers and drug development professionals.

Analysis of Structurally Related Compounds

The search results provided information on several related aniline derivatives, including:

  • 4-Bromo-3-fluoro-2-methylaniline

  • 4-Bromo-N-methyl-2-nitroaniline

  • 4-Bromo-2-nitroaniline

  • 4-Bromo-3-fluoro-2-nitroaniline

These compounds share some structural motifs with the target molecule, such as the brominated and nitrated aniline core. Data on these molecules can offer clues regarding the potential physical properties and synthetic routes applicable to this compound.

Physicochemical Properties of Related Compounds

Quantitative data for a selection of related compounds is summarized below. These values are indicative and may differ for the target compound due to the specific combination of substituents.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
4-Bromo-3-fluoro-2-methylaniline C₇H₇BrFN204.04Not Available244.5 ± 35.0127408-03-1[1][2]
4-bromo-N-methyl-2-nitroaniline C₇H₇BrN₂O₂231.0597.5-98316.1 ± 32.053484-26-7[3]
4-Bromo-2-nitroaniline C₆H₅BrN₂O₂217.02110-113308.7875-51-4[4][5]

Potential Synthetic Pathways

While no specific synthesis protocol for this compound was found, established methods for the synthesis of related substituted anilines can be considered as a starting point for its preparation. A plausible synthetic approach could involve a multi-step process starting from a commercially available substituted aniline or benzene derivative.

A generalized workflow for the synthesis of a polysubstituted aniline, based on common organic chemistry reactions, is depicted below. This is a hypothetical pathway and would require experimental validation and optimization.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Material (e.g., 3-fluoroaniline) Step1 Bromination Start->Step1 e.g., NBS Step2 Nitration Step1->Step2 e.g., HNO3/H2SO4 Step3 N-methylation Step2->Step3 e.g., CH3I, base Product This compound Step3->Product

Caption: A potential multi-step synthesis for this compound.

Biological Activity and Drug Development Context

There is no available information on the biological activity or potential applications in drug development for this compound. However, substituted anilines are a common scaffold in medicinal chemistry. For instance, some nitro-containing aromatic compounds have been investigated for their antimicrobial or other therapeutic properties.[6] Any future research on the target compound would need to begin with in vitro screening to determine its biological activity profile.

Conclusion

The requested in-depth technical guide on this compound cannot be provided due to a lack of available data. The information presented here on related compounds offers a starting point for researchers interested in the synthesis and characterization of this novel chemical entity. Further experimental work would be required to determine its physicochemical properties, biological activity, and potential applications.

References

physical and chemical properties of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data, this guide focuses on the known properties and provides a logical synthetic approach based on available chemical literature.

Chemical Identity and Physical Properties

This compound is a halogenated and nitrated aromatic amine. Its structure incorporates several functional groups that are valuable in the design of bioactive molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 886762-75-0Internal Database
Molecular Formula C₇H₆BrFN₂O₂Internal Database
Molecular Weight 249.04 g/mol [1]
Appearance Solid powderInternal Database
Melting Point >110 °CInternal Database
Boiling Point Data not available
Solubility Data not available
Density Data not available

Spectroscopic Data

Proposed Synthesis Pathway

While a specific experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and related transformations found in patent literature. A potential two-step synthesis is outlined below, starting from the commercially available 4-Bromo-3-fluoro-2-nitroaniline.

Step 1: N-Methylation of 4-Bromo-3-fluoro-2-nitroaniline

The introduction of a methyl group onto the aniline nitrogen can be achieved through various methylation reactions. A common method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow for N-Methylation:

Workflow for the N-Methylation of 4-Bromo-3-fluoro-2-nitroaniline cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up and Purification A Dissolve 4-Bromo-3-fluoro-2-nitroaniline in a suitable aprotic solvent (e.g., DMF, Acetonitrile) B Add a base (e.g., K2CO3, NaH) to the solution A->B C Cool the mixture in an ice bath B->C D Slowly add a methylating agent (e.g., Dimethyl sulfate, Methyl iodide) C->D E Allow the reaction to warm to room temperature and stir for several hours D->E F Monitor reaction progress by TLC E->F G Quench the reaction with water F->G H Extract the product with an organic solvent (e.g., Ethyl acetate) G->H I Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure H->I J Purify the crude product by column chromatography I->J

Caption: A generalized workflow for the N-methylation step.

Logical Relationship for Reagent Selection in N-Methylation:

Reagent Selection Logic for N-Methylation cluster_solvent Solvent cluster_base Base cluster_methylating_agent Methylating Agent reagent_choice Choice of Reagents solvent Aprotic Solvent (e.g., DMF, Acetonitrile) reagent_choice->solvent Provides inert medium base Inorganic Base (e.g., K2CO3) or Strong Base (e.g., NaH) reagent_choice->base Deprotonates aniline methylating_agent Dimethyl sulfate or Methyl iodide reagent_choice->methylating_agent Provides methyl group

Caption: Key reagent considerations for the N-methylation reaction.

Potential Applications in Drug Development

While specific biological activities of this compound are not yet reported, its structural motifs are present in various pharmacologically active compounds. The nitroaniline core is a known pharmacophore, and the presence of bromine and fluorine allows for the modulation of electronic properties and metabolic stability, which are critical in drug design.

Potential Signaling Pathway Involvement:

Given its structure, this compound could potentially be explored as an intermediate in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer or inflammation. The aniline moiety provides a handle for further chemical modifications to target specific protein kinases or other enzymes.

Hypothetical Role in a Kinase Inhibitor Synthesis Pathway start This compound step1 Reduction of Nitro Group to an Amine start->step1 step2 Amide Coupling with a Heterocyclic Carboxylic Acid step1->step2 step3 Further Functionalization (e.g., Suzuki Coupling at Bromine) step2->step3 final_product Potential Kinase Inhibitor step3->final_product

Caption: A hypothetical synthetic pathway towards a kinase inhibitor.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for use as a building block in the synthesis of more complex molecules for drug discovery and development. This guide provides the currently available information and outlines a logical path for its synthesis and potential application. Further research is required to fully characterize its physical, chemical, and biological properties.

References

4-Bromo-3-fluoro-N-methyl-2-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the molecular weight of the chemical compound this compound. The determination of an accurate molecular weight is a foundational step in chemical research and drug development, essential for stoichiometric calculations, analytical characterization, and ensuring the purity of synthesized compounds.

Chemical Identity and Molecular Formula

This compound is a substituted aniline derivative. Its structure consists of a benzene ring functionalized with four different groups: a bromo group, a fluoro group, a methylamino group, and a nitro group. The systematic name defines the precise location of each substituent, which is crucial for determining its exact elemental composition.

Based on its nomenclature, the molecular formula is derived as C₇H₆BrFN₂O₂ .

Calculation of Molecular Weight

The molecular weight (MW) of a compound is calculated by summing the atomic weights of its constituent atoms. The calculation relies on the molecular formula and the standard atomic weights of each element, which represent a weighted average of the masses of their naturally occurring isotopes.

Experimental Protocol: Molecular Weight Determination from Formula

The standard method for calculating the molecular weight from a known chemical formula is as follows:

  • Identify the Molecular Formula: Determine the exact number of atoms of each element in the molecule. For this compound, the formula is C₇H₆BrFN₂O₂.

  • Obtain Standard Atomic Weights: Use the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Bromine (Br): 79.904 u

    • Fluorine (F): 18.998 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

  • Calculate Total Mass for Each Element: Multiply the number of atoms of each element by its atomic weight.

  • Sum the Masses: Add the total masses of all elements to arrive at the final molecular weight of the compound. The unit is typically expressed in grams per mole ( g/mol ).

Data Presentation: Elemental Composition and Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC712.01184.077
HydrogenH61.0086.048
BromineBr179.90479.904
FluorineF118.99818.998
NitrogenN214.00728.014
OxygenO215.99931.998
Total C₇H₆BrFN₂O₂ 19 249.039

The calculated molecular weight for this compound is 249.04 g/mol .

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight from the compound's elemental composition is illustrated in the diagram below.

G Compound This compound Molecular Formula: C₇H₆BrFN₂O₂ C Carbon (C) 7 atoms × 12.011 g/mol Compound->C H Hydrogen (H) 6 atoms × 1.008 g/mol Compound->H Br Bromine (Br) 1 atom × 79.904 g/mol Compound->Br F Fluorine (F) 1 atom × 18.998 g/mol Compound->F N Nitrogen (N) 2 atoms × 14.007 g/mol Compound->N O Oxygen (O) 2 atoms × 15.999 g/mol Compound->O Sum Σ (Sum of Atomic Masses) C->Sum H->Sum Br->Sum F->Sum N->Sum O->Sum Result Molecular Weight: 249.04 g/mol Sum->Result

Caption: Workflow for calculating molecular weight.

Technical Guide: Physicochemical Properties and Synthetic Pathway of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, and a detailed plausible synthetic route for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Physicochemical Data

The accurate determination of physical constants is a critical first step in the characterization of a novel chemical entity. The melting point, in particular, serves as a crucial indicator of purity.

PropertyValueSource
Melting Point 138-140 °CChemical Supplier Data
Melting Point >110 °CChemical Supplier Data
Molecular Formula C₇H₆BrFN₂O₂N/A
Molecular Weight 249.04 g/mol N/A
CAS Number 886762-75-0N/A

Plausible Synthetic Pathway

G cluster_synthesis Plausible Synthetic Workflow start Start: 3-Fluoroaniline step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(3-fluorophenyl)acetamide step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 N-(3-fluoro-2-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Bromination (N-Bromosuccinimide) intermediate2->step3 intermediate3 N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide step3->intermediate3 step4 Step 4: N-Methylation (Methyl Iodide, Base) intermediate3->step4 intermediate4 N-(4-bromo-3-fluoro-2-nitrophenyl)-N-methylacetamide step4->intermediate4 step5 Step 5: Hydrolysis (Acid or Base Catalysis) intermediate4->step5 product Product: This compound step5->product

Caption: Plausible multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These are based on established procedures for similar transformations and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of N-(3-fluorophenyl)acetamide (Acetylation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield N-(3-fluorophenyl)acetamide.

Step 2: Synthesis of N-(3-fluoro-2-nitrophenyl)acetamide (Nitration)
  • Reaction Setup: In a flask cooled in an ice-salt bath, dissolve N-(3-fluorophenyl)acetamide in concentrated sulfuric acid.

  • Reagent Addition: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: Stir the mixture at 0-5 °C for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and recrystallize from ethanol to obtain N-(3-fluoro-2-nitrophenyl)acetamide.

Step 3: Synthesis of N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide (Bromination)
  • Reaction Setup: Dissolve N-(3-fluoro-2-nitrophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate.

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of N-(4-bromo-3-fluoro-2-nitrophenyl)-N-methylacetamide (N-Methylation)
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: Add a strong base, such as sodium hydride, portion-wise at 0 °C. Following this, add methyl iodide dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Step 5: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: Dissolve N-(4-bromo-3-fluoro-2-nitrophenyl)-N-methylacetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Melting Point Determination Protocol

The melting point of the final, purified product should be determined using a calibrated melting point apparatus.

G cluster_workflow Melting Point Determination Workflow A Sample Preparation: Finely powder the dry crystalline sample. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce heating rate to 1-2°C per minute. C->D E Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). D->E F Result: The melting point range is T1-T2. E->F

Caption: Standard workflow for determining the melting point of a solid organic compound.

This technical guide provides a foundational understanding of the key physicochemical properties and a viable synthetic approach for this compound. The provided protocols are intended as a starting point for laboratory synthesis and will likely require optimization for yield and purity.

Technical Guide: Solubility Profile of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the methodologies for determining the solubility of the organic compound 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide focuses on the experimental protocols and theoretical considerations for its solubility determination.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, a substituted aniline, possesses structural motifs common in medicinal chemistry, making its solubility characteristics of significant interest in drug discovery and development. Aromatic nitro compounds are generally characterized by low aqueous solubility due to their hydrophobicity, while their solubility in organic solvents is typically higher.[1][2][3][4] The presence of polar functional groups such as the nitro and amino groups, alongside halogen substituents, suggests a complex interplay of factors governing its solubility profile.

Understanding the solubility of this compound in various solvents and pH conditions is essential for:

  • Early-stage drug discovery and lead optimization.

  • Development of suitable formulations for in vitro and in vivo studies.

  • Predicting oral absorption and bioavailability.

This guide outlines the standard experimental procedures for determining both kinetic and thermodynamic solubility, providing researchers with the necessary framework to generate reliable and reproducible data.

Predicted Solubility and Influencing Factors

While specific experimental data is unavailable, the solubility of this compound can be qualitatively predicted based on its structural features and the principles of "like dissolves like."[5][6]

  • Aqueous Solubility: Expected to be low. The hydrophobic nature of the brominated and fluorinated phenyl ring is the dominant contributor to poor water solubility.[1][7]

  • Organic Solvent Solubility: Expected to be significantly higher in polar aprotic solvents (e.g., DMSO, DMF, acetone) and to some extent in polar protic solvents (e.g., ethanol, methanol).[1]

  • pH-Dependent Solubility: The presence of the N-methylamino group suggests that the compound's aqueous solubility may increase in acidic conditions due to the formation of a more soluble salt.[7]

The following diagram illustrates the key factors that can influence the solubility of an organic compound like this compound.

Factors Influencing Solubility cluster_Intrinsic Intrinsic Properties cluster_Extrinsic Extrinsic Factors Solubility Solubility of this compound MolecularStructure Molecular Structure (Polarity, Size, H-bonding) MolecularStructure->Solubility determines CrystalLattice Crystal Lattice Energy MolecularStructure->CrystalLattice CrystalLattice->Solubility influences Solvent Solvent Properties (Polarity, pH) Solvent->Solubility affects Temperature Temperature Solvent->Temperature Temperature->Solubility modifies Pressure Pressure (for gases) Temperature->Pressure

Caption: Key intrinsic and extrinsic factors determining the solubility of a compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the public domain, the following table outlines the format in which such data should be presented upon experimental determination. This structure allows for easy comparison of solubility across different conditions.

Solvent SystemTemperature (°C)Solubility TypeMethodSolubility (µg/mL or µM)Notes
Phosphate-Buffered Saline (pH 7.4)25KineticShake-FlaskData to be determinedMimics physiological pH
Phosphate-Buffered Saline (pH 7.4)37ThermodynamicShake-FlaskData to be determinedPhysiological temperature
Simulated Gastric Fluid (pH 1.2)37ThermodynamicShake-FlaskData to be determinedPredicts solubility in the stomach
Simulated Intestinal Fluid (pH 6.8)37ThermodynamicShake-FlaskData to be determinedPredicts solubility in the intestine
Water25ThermodynamicShake-FlaskData to be determinedBaseline aqueous solubility
Dimethyl Sulfoxide (DMSO)25--Expected to be highCommon solvent for stock solutions
Ethanol25--Data to be determinedCommon co-solvent in formulations

Experimental Protocols

The "shake-flask" method is a widely accepted and robust technique for determining both kinetic and thermodynamic solubility.[8][9][10]

Thermodynamic Solubility Protocol

Thermodynamic solubility is the equilibrium solubility of a compound, which is critical for formulation development.[11][12]

Objective: To determine the equilibrium concentration of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS pH 7.4, water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[10]

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8][10]

  • After equilibration, allow the samples to stand to let undissolved solid settle.

  • Centrifuge the samples to separate the saturated supernatant from the excess solid.[10]

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

Kinetic Solubility Protocol

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when added to an aqueous buffer. It is often used in early drug discovery for high-throughput screening.[8][12][13]

Objective: To determine the kinetic solubility of this compound from a DMSO stock solution.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM).[9]

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microplate.

  • Plate shaker.

  • Plate reader (nephelometry or UV-Vis) or HPLC/LC-MS.

Procedure:

  • Prepare serial dilutions of the DMSO stock solution.

  • Add a small volume of each dilution to the wells of a microplate containing the aqueous buffer. The final DMSO concentration should be low (typically 1-2%).

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.[8][9]

  • Measure the amount of precipitate formed using nephelometry (light scattering) or determine the concentration of the compound remaining in solution after filtration or centrifugation.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.

Thermodynamic Solubility Workflow (Shake-Flask Method) Start Start AddSolid Add excess solid compound to vial Start->AddSolid AddSolvent Add known volume of solvent AddSolid->AddSolvent Equilibrate Equilibrate on shaker (24-48h at constant temp) AddSolvent->Equilibrate Centrifuge Centrifuge to separate solid and supernatant Equilibrate->Centrifuge CollectSupernatant Collect aliquot of supernatant Centrifuge->CollectSupernatant Dilute Dilute supernatant CollectSupernatant->Dilute Analyze Analyze by HPLC or LC-MS Dilute->Analyze Calculate Calculate concentration against standard curve Analyze->Calculate End End Calculate->End

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is not currently available, this technical guide provides the essential theoretical background and detailed experimental protocols for its determination. The shake-flask method remains the gold standard for generating accurate and reliable solubility data. Researchers and scientists in drug development are encouraged to utilize these methodologies to establish a comprehensive solubility profile for this compound, which will be invaluable for its progression through the drug discovery pipeline. The structural characteristics of this compound suggest that it is likely to have low aqueous solubility and higher solubility in organic solvents, a hypothesis that can be confirmed through the experimental procedures outlined herein.

References

An In-depth Technical Guide to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a halogenated and nitrated aromatic amine. Its structure suggests potential applications in medicinal chemistry and materials science, drawing from the established bioactivities of related nitroaromatic and bromo-fluoro compounds.[1][2][3] The presence of a nitro group, a common pharmacophore, often imparts antimicrobial or anticancer properties, while the bromo-fluoro substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] This document serves as a technical resource, consolidating available data on closely related analogs to guide future research and development involving this compound.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of this compound, a comparative analysis of its structural analogs is presented below. These compounds share key functional groups and substitution patterns, providing a basis for predicting the behavior of the target molecule.

Table 1: Physicochemical Data of Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-Bromo-3-fluoro-2-methylaniline127408-03-1C₇H₇BrFN204.04244.5 ± 35.0[6]Not available
4-Bromo-2-nitroaniline875-51-4C₆H₅BrN₂O₂217.02Not available110-113
4-Fluoro-N-methyl-3-nitroanilineNot availableC₇H₇FN₂O₂170.14Not availableNot available
4-Bromo-3-fluoroaniline656-65-5C₆H₅BrFN190.01Not availableNot available
4-Bromo-2-methyl-3-nitroaniline414868-82-9C₇H₇BrN₂O₂231.05Not availableNot available

Table 2: Computed Properties of Analogs

Compound NameXLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
4-Bromo-3-fluoro-2-methylaniline2.4[7]12
4-Bromo-2-nitroaniline1.9[8]23
4-Bromo-2-methyl-3-nitroaniline2.1[9]23

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised from commercially available starting materials, drawing upon established methodologies for nitration and N-methylation of anilines. A potential starting material is 4-bromo-3-fluoroaniline.

Proposed Experimental Protocol:

Step 1: Nitration of 4-Bromo-3-fluoroaniline to yield 4-Bromo-3-fluoro-2-nitroaniline

This step is based on standard aromatic nitration procedures.

  • To a stirred solution of 4-bromo-3-fluoroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water until the washings are neutral and then dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-methylation of 4-Bromo-3-fluoro-2-nitroaniline to yield this compound

This step is adapted from a patented procedure for the methylation of a similar compound, 4-fluoro-3-nitroaniline.[10]

  • In a reaction vessel, 4-Bromo-3-fluoro-2-nitroaniline is dissolved in concentrated sulfuric acid (60-98% mass concentration).[10]

  • Formaldehyde, as the methylating agent, is added to the solution.[10] The reaction is maintained at a temperature between 20-60 °C.[10]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is carefully added dropwise to a mixed solution of ammonium hydroxide (10-28% mass concentration) and an organic solvent for neutralization.[10]

  • The resulting crude product is isolated by filtration or liquid-liquid extraction and concentrated.[10]

  • The crude this compound is then purified by crystallization from a suitable solvent (e.g., methanol) and dried.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation 4-Bromo-3-fluoroaniline 4-Bromo-3-fluoroaniline HNO3, H2SO4 HNO3, H2SO4 4-Bromo-3-fluoroaniline->HNO3, H2SO4 4-Bromo-3-fluoro-2-nitroaniline 4-Bromo-3-fluoro-2-nitroaniline HNO3, H2SO4->4-Bromo-3-fluoro-2-nitroaniline Formaldehyde, H2SO4 Formaldehyde, H2SO4 4-Bromo-3-fluoro-2-nitroaniline->Formaldehyde, H2SO4 This compound This compound Formaldehyde, H2SO4->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for this compound, the bioactivity of related compounds provides a basis for predicting its potential applications.

Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[5]

The presence of bromine and fluorine atoms can enhance the therapeutic potential of a molecule. Halogenation can increase lipophilicity, facilitating passage through cell membranes, and can also lead to stronger interactions with biological targets.[3] Bromo-substituted compounds, in particular, have shown significant antimicrobial activity.[2]

Given these characteristics, this compound could be a candidate for investigation as a novel antimicrobial or anticancer agent. Further research into its biological effects is warranted.

Spectroscopic Data of a Key Analog: 4-Bromo-2-nitroaniline

For the purpose of characterization, the known spectroscopic data of the closely related compound, 4-Bromo-2-nitroaniline, is provided as a reference.

Table 3: Spectroscopic Data for 4-Bromo-2-nitroaniline

TechniqueKey Signals/Features
¹H NMRSignals corresponding to the aromatic protons can be expected in the aromatic region of the spectrum. The presence of the amine group will also give a characteristic signal.[11]
¹³C NMRCharacteristic peaks for the carbon atoms of the benzene ring, with shifts influenced by the bromo, nitro, and amino substituents.[8]
IR SpectroscopyCharacteristic absorption bands for N-H stretching of the primary amine, N-O stretching of the nitro group, and C-Br stretching.[12]
Mass SpectrometryA molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.[8]

Conclusion

This compound represents an unexplored chemical entity with potential applications in drug discovery and development. This technical guide, by consolidating and extrapolating data from structurally similar compounds, provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this novel molecule. The proposed synthetic pathway offers a viable starting point for its preparation, and the analysis of its structural features suggests that it may exhibit interesting biological properties worthy of further investigation.

References

The Discovery of Substituted Nitroaniline Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroaniline compounds represent a versatile class of molecules that have garnered significant attention in the fields of medicinal chemistry and materials science. Characterized by a nitro group and an amino group attached to a benzene ring, with various substituents, these compounds serve as crucial intermediates in the synthesis of dyes, pigments, and agrochemicals.[1] More importantly, they have emerged as a promising scaffold for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2][3]

The biological activity of substituted nitroanilines is often attributed to the electrochemical properties of the nitro group. This electron-withdrawing group can be bioreduced in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to form highly reactive cytotoxic species.[4][5] This mechanism of action forms the basis for their selective toxicity towards target cells while sparing normal tissues. This technical guide provides a comprehensive overview of the discovery of substituted nitroaniline compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various substituted nitroaniline compounds, facilitating a comparative analysis of their potency.

Anticancer Activity of Substituted Nitroaniline Derivatives
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 N-phenyl-2,4,6-trinitroanilineHep3B~Cisplatin[2]
2 N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3B< Cisplatin[2]
3 N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3B~Cisplatin[2]
4 4-Anilinoquinazoline derivative 9a Various0.025 - 0.682[6]
5 2-Substituted aniline pyrimidine 18c HepG2, MDA-MB-231, HCT11618.5 nM (Mer), 33.6 nM (c-Met)[7]
6 4-Anilinoquinazoline derivative 8a A4312.62
7 9-Acridinyl amino acid derivative 8 A549~6[8]
8 9-Acridinyl amino acid derivative 9 A549~6[8]
Antimicrobial Activity of Substituted Nitroaniline Derivatives
Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
9 2-(4-antipyrine azo)-4-nitroaniline-metal complexesStaphylococcus aureus, Escherichia coliGood activity[9]
10 2-Methyl-5-nitroaniline derivativesBacillus cereus, E. coli, P. aeruginosa, S. aureusNot specified[3]
11 Nitroimidazole derivativeGram-positive and Gram-negative bacteriaModerate activity[10]
12 Acetyl vanillin Schiff basesEscherichia coliSignificant activity[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted nitroaniline compounds.

Synthesis of N-Substituted-2-nitroanilines

This protocol is adapted from a procedure for the synthesis of N-substituted-2-nitroanilines via nucleophilic aromatic substitution.

Materials:

  • 2-Chloronitrobenzene

  • Substituted amine/aniline

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-chloronitrobenzene (1 equivalent) in a dry solvent, add the substituted amine or aniline (1.1 equivalents).

  • Add DBU (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-substituted-2-nitroaniline.

Antiproliferative Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Substituted nitroaniline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the substituted nitroaniline compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing using Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Substituted nitroaniline compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the substituted nitroaniline compounds in MHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted nitroaniline compounds are mediated through various cellular mechanisms and signaling pathways.

Antimicrobial Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds, including substituted nitroanilines, is dependent on the enzymatic reduction of the nitro group within the microbial cell. This process, known as reductive bioactivation, is particularly effective in anaerobic or microaerophilic environments.[4][5]

Antimicrobial Mechanism of Reductive Bioactivation Nitroaniline Nitroaniline Nitroreductase Nitroreductase Nitroaniline->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Damage Induces Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Antimicrobial Mechanism of Reductive Bioactivation
Anticancer Mechanism of Action: A Multifaceted Approach

The anticancer activity of substituted nitroanilines is more complex and can involve multiple mechanisms. Some derivatives have been shown to act as alkylating agents, directly damaging DNA.[2] Others are believed to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. Furthermore, specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, have been identified as potential targets.[12][13]

Anticancer Mechanisms of Substituted Nitroanilines cluster_mechanisms Mechanisms of Action cluster_cellular_effects Cellular Effects Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage Alkylating_Agent->DNA_Damage ROS_Generation ROS Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress PI3K_Inhibition PI3K/Akt/mTOR Pathway Inhibition Apoptosis_Induction Apoptosis Induction PI3K_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Inhibition->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death DNA_Damage->Cancer_Cell_Death Oxidative_Stress->Apoptosis_Induction Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Substituted_Nitroaniline Substituted_Nitroaniline Substituted_Nitroaniline->Alkylating_Agent Substituted_Nitroaniline->ROS_Generation Substituted_Nitroaniline->PI3K_Inhibition

Anticancer Mechanisms of Substituted Nitroanilines

A key signaling pathway implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR pathway.[12][13] Some substituted nitroaniline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Nitroaniline Substituted Nitroaniline Nitroaniline->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Conclusion

Substituted nitroaniline compounds represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. Their synthesis is often straightforward, and their biological activities are potent and varied. The unique mechanism of reductive bioactivation provides a basis for selective toxicity against cancer cells and microbial pathogens. Further research into the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the design and discovery of next-generation drugs based on this versatile chemical scaffold. Molecular docking studies can further aid in the rational design of more potent and selective inhibitors.[1][14] The continued exploration of substituted nitroanilines holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

The Indispensable Role of Bromine in the Functionalization of Anilines: A Technical Guide for Advancing Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of bromine in the chemistry of functional anilines. Brominated anilines are pivotal building blocks in organic synthesis, offering a versatile platform for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the aniline scaffold profoundly influences its reactivity, providing a strategic handle for a myriad of chemical transformations. This document provides an in-depth exploration of the synthesis, reactivity, and application of brominated anilines, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

The Strategic Importance of Bromine in Anilines

The presence of a bromine atom on an aniline ring serves several key purposes in synthetic chemistry. Primarily, it acts as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This reactivity is the cornerstone of modern drug discovery, allowing for the modular assembly of complex molecular architectures.

Furthermore, the electronic properties of bromine can influence the reactivity of the aniline ring itself. As a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution, it can be used to control the regioselectivity of subsequent functionalization steps. In contrast, recent advances in catalysis have enabled meta-selective C-H bromination, providing access to previously challenging substitution patterns.[1][2] The bromine atom's steric bulk can also play a role in directing the conformation of molecules, which is a critical aspect in the design of biologically active compounds.

Synthesis of Functional Brominated Anilines

The preparation of brominated anilines can be achieved through various methods, with the choice of strategy depending on the desired regioselectivity and the nature of the substituents on the aniline starting material.

Regioselective Bromination

Controlling the position of bromination on the aniline ring is crucial for its subsequent use in synthesis. Several methods have been developed to achieve high regioselectivity.

  • Para-Bromination: A common strategy for the synthesis of 4-bromoaniline involves the protection of the amino group as an acetanilide. This attenuates the activating effect of the amine and sterically hinders the ortho positions, leading to preferential bromination at the para position. The protecting group can then be removed by hydrolysis.[3] Alternatively, direct para-bromination of unprotected anilines can be achieved with high yields using copper(II) bromide in ionic liquids.[4][5]

  • Ortho-Bromination: While less common due to steric hindrance, ortho-bromination can be achieved under specific conditions. For instance, the reaction of aniline with bromine in acetic acid can yield 2-bromoaniline, although mixtures with the para-isomer are often obtained.[3]

  • Poly-Bromination: In the absence of a protecting group, the strong activating nature of the amino group can lead to the formation of polybrominated products. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[6][7]

A summary of yields for various regioselective bromination reactions of substituted anilines is presented in Table 1.

Starting AnilineBrominating Agent/CatalystPosition of BrominationYield (%)Reference
2-NitroanilineCuSO₄·5H₂O, NaBr, Na₂S₂O₈4-bromo94[8]
Anilinen-BuLi, Me₃SnCl, then Br₂para76[9]
Aniline CarbamatePd(OAc)₂, N-Tf-β-Ala-OH, NBPmeta85[10]
2-MethylanilineCuBr₂ in [HMIM]Br4-bromo95[11]
3-MethoxyanilineCuBr₂ in [HMIM]Br4-bromo95[11]
2-FluoroanilineCuBr₂ in [HMIM]Br4-bromo91[11]

Table 1: Representative Yields for Regioselective Bromination of Anilines. NBP: N-bromophthalimide, [HMIM]Br: 1-hexyl-3-methylimidazolium bromide.

Key Reactions and Applications in Drug Development

The true synthetic utility of brominated anilines is realized in their subsequent transformations, particularly in the construction of pharmacologically relevant scaffolds.

Cross-Coupling Reactions: The Gateway to Molecular Diversity

Brominated anilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoaniline and an organoboron reagent. It is widely used to synthesize biaryl compounds, which are prevalent in many drug molecules.[5] The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions.[5]

  • Heck Reaction: The Heck reaction couples the bromoaniline with an alkene to form a substituted alkene.[4][8] This reaction is a powerful tool for the synthesis of complex olefinic compounds.[4][8]

  • Other Cross-Coupling Reactions: Bromoanilines also participate in other important cross-coupling reactions, including the Sonogashira coupling (with a terminal alkyne), Buchwald-Hartwig amination (with an amine), and Stille coupling (with an organotin reagent).

The versatility of these reactions allows for the rapid generation of libraries of diverse compounds for biological screening.

Applications in the Synthesis of Kinase Inhibitors

A significant application of brominated anilines in drug discovery is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The bromoaniline moiety often serves as a key building block that can be elaborated into a molecule that binds to the ATP-binding site of a target kinase.

For example, 4-bromoaniline is a precursor in the synthesis of various compounds targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often dysregulated in cancer. The bromoaniline can be functionalized through cross-coupling reactions to introduce moieties that interact with specific residues in the kinase domain, leading to potent and selective inhibition.

Quantitative Data on Brominated Anilines

A summary of key physical and spectroscopic data for representative bromoanilines is provided in the tables below for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-BromoanilineC₆H₆BrN172.0332229
3-BromoanilineC₆H₆BrN172.0318251
4-BromoanilineC₆H₆BrN172.0363-66230
2,4,6-TribromoanilineC₆H₄Br₃N329.82122300

Table 2: Physical Properties of Selected Bromoanilines.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Bromoaniline7.23 (d, 2H), 6.55 (d, 2H), 3.65 (s, 2H)145.6, 132.2, 116.6, 109.93470, 3380, 1610, 1490, 820

Table 3: Spectroscopic Data for 4-Bromoaniline. [4][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and functionalization of brominated anilines.

Synthesis of 4-Bromoaniline via Acetylation-Bromination-Hydrolysis

This three-step procedure is a classic and reliable method for the preparation of 4-bromoaniline.

Step 1: Synthesis of Acetanilide from Aniline

  • In a 250 mL Erlenmeyer flask, add 10 mL of aniline and 200 mL of distilled water.

  • Add 12 mL of acetic anhydride to the flask.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the mixture in an ice bath to induce crystallization of the acetanilide.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide

  • Dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate flask, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

  • Place the crude 4-bromoacetanilide in a 100 mL round-bottom flask.

  • Add 20 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Slowly add 10% aqueous sodium hydroxide solution until the solution is basic to litmus paper.

  • Collect the precipitated 4-bromoaniline by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol/water to obtain pure 4-bromoaniline.

General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline

This protocol provides a general framework for the palladium-catalyzed cross-coupling of a bromoaniline with a boronic acid.

  • To an oven-dried Schlenk tube, add the bromoaniline (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL).

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Mechanistic Insights and Visualizations

Understanding the mechanisms of the reactions involving brominated anilines is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of key transformations.

Electrophilic_Bromination Aniline Aniline Arenium_Ion Arenium Ion (σ-complex) Aniline->Arenium_Ion Electrophilic attack Br2 Br₂ Activated_Complex δ⁺Br-Brδ⁻---FeBr₃ Br2->Activated_Complex Activated_Complex->Arenium_Ion Bromoaniline Bromoaniline Arenium_Ion->Bromoaniline Deprotonation HBr HBr Arenium_Ion->HBr FeBr3_cat FeBr₃ (catalyst) FeBr3_cat->Activated_Complex Heck_Reaction Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)-X(L₂) Ox_Add->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)-X(L₂)(Alkene)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-X(L₂) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X(L₂) Beta_Elim->PdII_Hydride Product Substituted Alkene Beta_Elim->Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Red_Elim->Pd0 HX_Base [H-Base]⁺X⁻ Red_Elim->HX_Base Bromoaniline Ar-Br (Bromoaniline) Bromoaniline->Ox_Add Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim SAR_EGFR cluster_0 Structure-Activity Relationship (SAR) of Bromoaniline-based EGFR Inhibitors Core Bromoaniline Core R1 R1 Group (e.g., at ortho/meta position) Core->R1 Modification R2 R2 Group (linked via cross-coupling) Core->R2 Functionalization Activity EGFR Inhibitory Activity (IC₅₀) R1->Activity Influences potency and selectivity R2->Activity Crucial for binding to kinase domain

References

An In-depth Technical Guide to Fluorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorinated nitroaromatic compounds, covering their synthesis, physicochemical properties, reactivity, and applications, with a particular focus on their relevance in drug discovery and development.

Introduction

Fluorinated nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one fluorine atom and one nitro group attached to an aromatic ring. The strong electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic system, rendering these compounds highly versatile intermediates in organic synthesis and valuable scaffolds in medicinal chemistry.[1] The introduction of fluorine can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, while the nitro group serves as a synthetic handle for a variety of chemical transformations, most notably its reduction to an amino group.[2][3]

Synthesis of Fluorinated Nitroaromatic Compounds

The synthesis of fluorinated nitroaromatic compounds can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common method for introducing a fluorine atom is through the nucleophilic aromatic substitution of a leaving group, such as a nitro group or a halogen, by a fluoride ion. The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, for the reaction to proceed efficiently.

Table 1: Synthesis of Fluorinated Nitroaromatic Compounds via SNAr and Other Methods

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,4-DichloronitrobenzeneKF, Sulpholane, 240°C, 24h3-Chloro-4-fluoronitrobenzene68.8[4]
2-Fluoro-1,4-dimethoxybenzeneHNO₃ (64-66%), 0°C, 10 min1-Fluoro-2,5-dimethoxy-4-nitrobenzene90[5]
BenzeneHNO₃, H₂SO₄, 50-60°CNitrobenzene~85[6]
1,2-bis(3-nitrophenyl)disulfaneDirect Fluorination3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneN/A[7]
3,5-Dinitro-1-(pentafluorosulfanyl)benzeneFluorodenitration3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneN/A[7]
2-Bromo-2-fluorostyrenesFe(NO₃)₃·9H₂O2-Fluoro-2-nitrostyrenesup to 92[8]
Electrophilic Nitration

Direct nitration of a fluorinated aromatic precursor is another straightforward approach. The regioselectivity of the nitration is governed by the directing effects of the fluorine atom and other substituents on the ring.

Experimental Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

The following protocol is adapted from the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[5]

Materials:

  • 2-Fluoro-1,4-dimethoxybenzene

  • Nitric acid (64-66%)

  • Ice water

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Cool a stirred solution of nitric acid (143 mL) to 0°C in a reaction flask.

  • Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) to the nitric acid solution.

  • Maintain the temperature at 0°C and continue stirring for 10 minutes.

  • Pour the reaction mixture onto ice water (600 mL) and stir for an additional 30 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.

Physicochemical Properties

The interplay between the electronegative fluorine atom and the electron-withdrawing nitro group imparts unique physicochemical properties to these compounds.

Table 2: Physicochemical Properties of Selected Fluorinated Nitroaromatic Compounds

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)logPReference
2-FluoronitrobenzeneC₆H₄FNO₂-5.9214.61.89PubChem
3-FluoronitrobenzeneC₆H₄FNO₂-5.9208.41.89PubChem
4-FluoronitrobenzeneC₆H₄FNO₂212051.8[9]

Reactivity and Synthetic Applications

The primary reactivity of fluorinated nitroaromatic compounds is centered around the nitro group and the activated aromatic ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to fluorinated anilines. These anilines are crucial building blocks for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

As mentioned, the nitro group activates the ring for SNAr. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the aromatic core.

Biological Activity and Applications in Drug Development

The unique properties of fluorinated nitroaromatic compounds have made them attractive scaffolds in drug discovery. The presence of fluorine can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic profiles.[3][10]

Anticancer Activity

Several studies have explored the potential of fluorinated nitroaromatic derivatives as anticancer agents. Their mechanism of action can vary, with some compounds acting as inhibitors of key signaling pathways involved in cell proliferation and survival.

Table 3: Anticancer Activity of Selected Fluorinated Nitroaromatic Compounds

CompoundCell LineIC₅₀ (µM)Reference
Compound 6 (a fluorinated aminophenylhydrazine derivative)A549 (Lung Carcinoma)0.64[11]
Compound 1 (Oleoyl hybrid of a natural antioxidant)HTB-26 (Breast Cancer)22.4[12]
Compound 2 (Oleoyl hybrid of a natural antioxidant)HTB-26 (Breast Cancer)0.34[12]
Compound 7b (Nicotinonitrile derivative)MCF-7 (Breast Cancer)3.58[3]
Compound 7b (Nicotinonitrile derivative)PC-3 (Prostate Cancer)3.60[3]
Monoamine Oxidase (MAO) Inhibition

Fluorinated compounds have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Table 4: MAO Inhibitory Activity of Selected Fluorinated Compounds

CompoundTargetIC₅₀ (µM)Reference
6-Chloro-3-(3'-methoxyphenyl)coumarinMAO-B0.001[14]
Compound S5 (Pyridazinobenzylpiperidine derivative)MAO-B0.203[15]
Compound S15 (Pyridazinobenzylpiperidine derivative)MAO-A3.691[15]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a fluorinated nitroaromatic compound.

experimental_workflow reagents Reagents & Starting Materials synthesis Synthesis (e.g., Nitration, SNAr) reagents->synthesis 1. Reaction workup Reaction Work-up (Quenching, Extraction) synthesis->workup 2. Isolation purification Purification (Chromatography, Recrystallization) workup->purification 3. Purification characterization Characterization (NMR, MS, m.p.) purification->characterization 4. Analysis product Pure Fluorinated Nitroaromatic Compound characterization->product

A typical synthetic chemistry workflow.
Signaling Pathway Inhibition

Fluorinated nitroaromatic compounds have been explored as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The diagram below depicts a simplified representation of this pathway and the potential point of inhibition by a hypothetical drug candidate.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Fluorinated Nitroaromatic Inhibitor Inhibitor->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

Fluorinated nitroaromatic compounds represent a powerful and versatile class of molecules with significant applications in both industrial and medicinal chemistry. Their unique electronic properties, coupled with the synthetic flexibility offered by the nitro group, make them invaluable building blocks for the creation of novel chemical entities. As research continues to uncover the nuanced effects of fluorination on biological activity, it is anticipated that these compounds will play an increasingly important role in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a halogenated and nitrated aromatic amine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of multiple functional groups—bromo, fluoro, nitro, and a secondary amine—offers a versatile scaffold for the construction of more complex molecules through various chemical transformations. The strategic placement of these substituents can significantly influence the physicochemical and biological properties of the final products, such as modulating lipophilicity, metabolic stability, and target binding affinity.

These application notes provide a detailed two-step synthetic protocol for the preparation of this compound, starting from commercially available 3-fluoro-2-nitroaniline. The synthesis involves an initial regioselective bromination followed by N-methylation.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
3-Fluoro-2-nitroaniline3-Fluoro-2-nitroaniline567-63-5C₆H₅FN₂O₂156.11SolidNot Available
4-Bromo-3-fluoro-2-nitroaniline4-Bromo-3-fluoro-2-nitroaniline886762-75-0C₆H₄BrFN₂O₂235.01Solid-Powder>110[1]
This compound4-Bromo-N-methyl-2-nitroanilineNot AvailableC₇H₆BrFN₂O₂249.04Not AvailableNot Available

Synthetic Workflow

The synthesis of this compound is accomplished via a two-step process as illustrated in the diagram below. The first step involves the regioselective bromination of 3-fluoro-2-nitroaniline to yield the intermediate, 4-Bromo-3-fluoro-2-nitroaniline. The second step is the N-methylation of this intermediate to afford the final product.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation start 3-Fluoro-2-nitroaniline intermediate 4-Bromo-3-fluoro-2-nitroaniline start->intermediate Solvent (e.g., Acetonitrile) Room Temperature reagent1 N-Bromosuccinimide (NBS) (or other brominating agent) product This compound intermediate->product Elevated Temperature reagent2 Formaldehyde Sulfuric Acid

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluoro-2-nitroaniline

This protocol describes the regioselective bromination of 3-fluoro-2-nitroaniline. The directing effects of the activating amino group (ortho, para-directing) and the deactivating nitro group (meta-directing) favor the introduction of the bromine atom at the position para to the amino group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-2-nitroaniline156.111.56 g10 mmol
N-Bromosuccinimide (NBS)177.981.87 g10.5 mmol
Acetonitrile41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-nitroaniline (1.56 g, 10 mmol) in acetonitrile (50 mL).

  • To the stirred solution, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Bromo-3-fluoro-2-nitroaniline as a solid.

Step 2: Synthesis of this compound

This protocol is adapted from a general method for the N-monomethylation of nitroanilines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-3-fluoro-2-nitroaniline235.012.35 g10 mmol
Sulfuric Acid (98%)98.0825 mL-
Paraformaldehyde30.030.33 g11 mmol

Procedure:

  • To a 100 mL three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid (25 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-Bromo-3-fluoro-2-nitroaniline (2.35 g, 10 mmol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add paraformaldehyde (0.33 g, 11 mmol) in small portions, maintaining the temperature below 10 °C.

  • After the addition of paraformaldehyde, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Dry the solid product in a vacuum oven at 40-50 °C to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

References

Application Notes: Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its structural complexity, featuring a highly substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and dyes. This document outlines a proposed two-step synthetic protocol for this compound, starting from the commercially available precursor, 3-fluoro-2-nitroaniline. The described methodology is based on established chemical principles for the regioselective bromination of anilines and subsequent N-methylation of the resulting product.

Proposed Synthetic Route

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Step 1: Regioselective Bromination. 3-Fluoro-2-nitroaniline undergoes an electrophilic aromatic substitution reaction. The strongly activating amino group directs the incoming electrophile (bromine) to the para position, yielding 4-bromo-3-fluoro-2-nitroaniline.

  • Step 2: N-Methylation. The secondary amine of 4-bromo-3-fluoro-2-nitroaniline is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Note: This data is hypothetical and serves as a target for the experimental protocol.

ParameterStep 1: BrominationStep 2: N-Methylation
Reactant 3-Fluoro-2-nitroaniline (1.0 eq)4-Bromo-3-fluoro-2-nitroaniline (1.0 eq)
Key Reagents N-Bromosuccinimide (1.1 eq)Methyl iodide (1.5 eq), Sodium hydride (1.2 eq)
Solvent AcetonitrileTetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 hours6 hours
Product 4-Bromo-3-fluoro-2-nitroanilineThis compound
Theoretical Yield Based on 10 mmol scaleBased on 7.5 mmol scale
Expected Actual Yield ~1.99 g~1.75 g
Expected Molar Yield ~85%~90%
Purity (by HPLC) >98%>99%
Appearance Yellow to orange solidBright orange solid
Melting Point 115-118 °C (projected)98-101 °C (projected)

Experimental Protocols

Materials and Equipment

  • 3-Fluoro-2-nitroaniline (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Methyl iodide (CH₃I) (≥99%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acetonitrile (anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF) (anhydrous, ≥99.9%)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Protocol 1: Synthesis of 4-Bromo-3-fluoro-2-nitroaniline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitroaniline (1.56 g, 10.0 mmol) in 40 mL of anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 5:1) to afford 4-bromo-3-fluoro-2-nitroaniline as a yellow-orange solid.

  • Characterization: Dry the product under vacuum, record the final weight, and calculate the yield. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.36 g, 9.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes. Add 30 mL of anhydrous THF to the flask.

  • Substrate Addition: Cool the NaH suspension to 0 °C. Dissolve 4-bromo-3-fluoro-2-nitroaniline (1.76 g, 7.5 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 20 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Methylation: Add methyl iodide (0.70 mL, 1.60 g, 11.25 mmol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC (4:1 Hexanes:EtOAc).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Purification and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield this compound as a bright orange solid.

  • Characterization: Dry the final product, determine the yield, and confirm its identity and purity via spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

Visualizations

Synthesis_Scheme sub_start 3-Fluoro-2-nitroaniline reagents1 N-Bromosuccinimide Acetonitrile sub_intermediate 4-Bromo-3-fluoro-2-nitroaniline reagents2 1. NaH, THF 2. CH3I sub_final This compound reagents1->sub_intermediate Step 1: Bromination reagents2->sub_final Step 2: N-Methylation

Caption: Proposed two-step synthesis of this compound.

Workflow_Diagram A Dissolve 3-fluoro-2-nitroaniline in MeCN B Cool to 0 °C A->B C Add N-Bromosuccinimide B->C D Stir at RT for 4h (Monitor by TLC) C->D E Aqueous Work-up & Extraction (EtOAc) D->E F Column Chromatography E->F G Isolate Intermediate: 4-Bromo-3-fluoro-2-nitroaniline F->G H Prepare NaH suspension in anhydrous THF G->H I Add Intermediate in THF at 0 °C H->I J Add Methyl Iodide (CH3I) I->J K Stir at RT for 6h (Monitor by TLC) J->K L Quench & Extract K->L M Column Chromatography L->M N Isolate Final Product M->N

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. The synthesis is presented as a two-step process commencing with the nitration of commercially available 4-bromo-3-fluoroaniline, followed by the N-methylation of the resulting intermediate.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its specific substitution pattern offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This protocol outlines a plausible and practical laboratory procedure for its preparation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Nitration: 4-Bromo-3-fluoroaniline is nitrated to form 4-Bromo-3-fluoro-2-nitroaniline.

  • N-Methylation: The intermediate is then methylated at the amino group to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-3-fluoroaniline656-65-5C₆H₅BrFN190.0166 - 73
4-Bromo-3-fluoro-2-nitroaniline886762-75-0C₆H₄BrFN₂O₂235.01>110[1]
This compoundNot availableC₇H₆BrFN₂O₂249.04Not available

Table 2: Spectroscopic Data

Compound¹H NMR¹³C NMRMass Spec (m/z)IR (cm⁻¹)
4-Bromo-3-fluoroanilineData not available in search results.Data not available in search results.Data not available in search results.Data not available in search results.
4-Bromo-3-fluoro-2-nitroanilineData not available in search results.Data not available in search results.Data not available in search results.Data not available in search results.
This compoundData not available in search results.Data not available in search results.Data not available in search results.Data not available in search results.

Experimental Protocols

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Nitro compounds can be toxic and may be explosive under certain conditions; handle with care and avoid heat and shock.

Step 1: Synthesis of 4-Bromo-3-fluoro-2-nitroaniline (Proposed Protocol)

This protocol is based on standard procedures for the nitration of substituted anilines.

Materials:

  • 4-Bromo-3-fluoroaniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add 4-bromo-3-fluoroaniline (1 equivalent) to concentrated sulfuric acid (approximately 4-5 equivalents) while cooling in an ice bath. Stir the mixture until the aniline is completely dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the aniline from step 1, ensuring the internal temperature of the reaction mixture does not exceed 5-10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

This protocol is adapted from a patented procedure for the N-methylation of a similar nitroaniline.

Materials:

  • 4-Bromo-3-fluoro-2-nitroaniline

  • Concentrated sulfuric acid (98%)

  • Paraformaldehyde (or 37% aqueous formaldehyde)

  • Aqueous ammonia (25-28%)

  • Methanol (for recrystallization)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Beakers

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-fluoro-2-nitroaniline (1 equivalent) in concentrated sulfuric acid (3-6 parts by weight) with stirring.

  • Warm the mixture to 30-50 °C.

  • Add paraformaldehyde (0.5-1.2 parts by weight) portion-wise to the reaction mixture, maintaining the temperature in the specified range.

  • After the addition is complete, stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a stirred mixture of ice and aqueous ammonia to neutralize the acid.

  • The precipitated crude product is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from methanol to yield this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway 4-Bromo-3-fluoroaniline 4-Bromo-3-fluoroaniline Intermediate 4-Bromo-3-fluoro-2-nitroaniline 4-Bromo-3-fluoroaniline->Intermediate Nitration (HNO₃, H₂SO₄) Final_Product This compound Intermediate->Final_Product N-Methylation (HCHO, H₂SO₄)

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation Start_Nitration Dissolve 4-bromo-3-fluoroaniline in conc. H₂SO₄ Add_Nitrating_Mix Add HNO₃/H₂SO₄ mixture at 0-10°C Start_Nitration->Add_Nitrating_Mix Reaction_Nitration Stir for 1-2 hours at low temperature Add_Nitrating_Mix->Reaction_Nitration Workup_Nitration Quench on ice, neutralize, filter Reaction_Nitration->Workup_Nitration Purify_Intermediate Recrystallize Intermediate Workup_Nitration->Purify_Intermediate Start_Methylation Dissolve intermediate in conc. H₂SO₄ Purify_Intermediate->Start_Methylation Add_Formaldehyde Add paraformaldehyde at 30-50°C Start_Methylation->Add_Formaldehyde Reaction_Methylation Stir for 2-4 hours Add_Formaldehyde->Reaction_Methylation Workup_Methylation Quench in ice/ammonia, filter Reaction_Methylation->Workup_Methylation Purify_Final Recrystallize Final Product Workup_Methylation->Purify_Final

Caption: Step-by-step workflow for the synthesis.

References

Application Notes and Protocols for the Methylation of 4-bromo-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of anilines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. This document provides a detailed protocol for the selective N-monomethylation of 4-bromo-3-fluoro-2-nitroaniline to produce N-methyl-4-bromo-3-fluoro-2-nitroaniline. The described method utilizes a robust and scalable procedure employing formaldehyde as the methylating agent in a strong acidic medium, a technique well-suited for nitro-substituted anilines.[1]

Reaction Principle

The methylation process is based on the reaction of a primary amine with formaldehyde in the presence of a strong acid, typically sulfuric acid. The acidic environment protonates the nitroaniline, and the subsequent reaction with formaldehyde leads to the formation of an intermediate that is effectively reduced in situ to yield the N-methylated product. This method is particularly effective for the monomethylation of nitroanilines, as the strong electron-withdrawing nature of the nitro group deactivates the amine, thereby preventing over-methylation to the tertiary amine.[1]

Quantitative Data Summary

The following table summarizes the expected materials and potential results for the methylation of 4-bromo-3-fluoro-2-nitroaniline. The data is based on the described protocol and typical outcomes for analogous reactions.[2]

ParameterValueNotes
Reactants
4-bromo-3-fluoro-2-nitroaniline1.0 eq (235.01 g/mol )Starting Material
Paraformaldehyde3.0 eqMethylating Agent
Concentrated Sulfuric Acid (98%)10.0 eqSolvent and Catalyst
Product
N-methyl-4-bromo-3-fluoro-2-nitroanilineC₇H₆BrFN₂O₂Expected Product
Molecular Weight249.04 g/mol
Reaction Conditions
Temperature50-60 °C
Reaction Time2-4 hours
Expected Outcome
Yield80-90%Based on similar transformations[2]
Purity (Crude)>90%
Purity (After Recrystallization)>98%
Analytical Data (Predicted)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.0-8.2 (br s, 1H, NH), 7.5-7.7 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 3.0-3.1 (d, 3H, N-CH₃)Predicted chemical shifts
Melting Point115-120 °CEstimated range

Detailed Experimental Protocol

Materials and Reagents:

  • 4-bromo-3-fluoro-2-nitroaniline

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • 4-bromo-3-fluoro-2-nitroaniline: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive and an oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • The reaction should be performed in a well-ventilated fume hood.

  • Quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid (10.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Aniline: Slowly add 4-bromo-3-fluoro-2-nitroaniline (1.0 eq) portion-wise to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the aniline has dissolved.

  • Addition of Methylating Agent: Once the aniline is fully dissolved, add paraformaldehyde (3.0 eq) portion-wise to the reaction mixture.

  • Reaction: After the addition of paraformaldehyde, remove the ice bath and slowly heat the mixture to 50-60 °C. Maintain this temperature and continue stirring for 2-4 hours. Monitor the reaction progress using a suitable technique like TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This process is highly exothermic.

  • Neutralization and Extraction: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid product is then extracted with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-methyl-4-bromo-3-fluoro-2-nitroaniline can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product of high purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start: 4-bromo-3-fluoro-2-nitroaniline dissolve Dissolve in cold conc. H₂SO₄ start->dissolve add_pf Add Paraformaldehyde dissolve->add_pf react Heat to 50-60°C for 2-4h add_pf->react quench Quench on Ice/Water react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM/EtOAc neutralize->extract dry Dry organic layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize end_product Final Product: N-methyl-4-bromo-3-fluoro-2-nitroaniline recrystallize->end_product

Caption: Experimental workflow for the methylation of 4-bromo-3-fluoro-2-nitroaniline.

Signaling Pathway of the Reaction (Conceptual)

reaction_pathway cluster_steps Reaction Steps reactant 4-bromo-3-fluoro-2-nitroaniline step1 Protonation of Amine reactant->step1 with H₂SO₄ formaldehyde Formaldehyde step2 Nucleophilic attack on Formaldehyde formaldehyde->step2 acid H₂SO₄ (Catalyst) acid->step1 step1->step2 step3 Formation of Iminium Ion step2->step3 step4 In-situ Reduction step3->step4 product N-methyl-4-bromo-3-fluoro-2-nitroaniline step4->product

Caption: Conceptual pathway for the acid-catalyzed N-methylation reaction.

References

Application Notes and Protocols for 4-Bromo-2-nitroaniline, a Surrogate for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. The following application notes are based on the known reactivity of a closely related and commercially available surrogate, 4-Bromo-2-nitroaniline . This compound shares key functional groups, namely the bromo and nitro-substituted aniline scaffold, which are pivotal for the synthetic transformations discussed herein. Researchers should consider that the electronic and steric effects of the additional fluoro and N-methyl groups on the original target molecule may alter reactivity, necessitating reaction optimization.

Introduction

4-Bromo-2-nitroaniline is a versatile building block in organic synthesis. The presence of a bromine atom, an electron-withdrawing nitro group, and an amino group on the aromatic ring allows for a diverse range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the existing amino group can be engaged in various reactions. These features make 4-bromo-2-nitroaniline a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

Key Applications in Organic Synthesis

The primary applications of 4-bromo-2-nitroaniline and related bromoanilines in organic synthesis revolve around palladium-catalyzed cross-coupling reactions. These reactions leverage the C-Br bond to construct more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For 4-bromo-2-nitroaniline, this reaction enables the introduction of various aryl or vinyl substituents at the 4-position, leading to the synthesis of substituted 2-nitro-biphenyls or stilbene derivatives. These products are precursors to a wide range of complex molecules.

Reaction Scheme:

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture (e.g., with Argon or N2). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify product product purify->product Isolated Product

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3] This reaction is instrumental in synthesizing diaryl amines or alkyl-aryl amines from 4-bromo-2-nitroaniline. The resulting products are common motifs in pharmacologically active compounds.

Reaction Scheme:

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L2 pd_complex L2Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition (Ar-Br) pd_amine_complex [L2Pd(II)(Ar)(NHR2)]+ Br- pd_complex->pd_amine_complex R2NH amine_coordination Amine Coordination (R2NH) pd_amido_complex L2Pd(II)(Ar)(NR2) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 Reductive Elimination product Ar-NR2 pd_amido_complex->product reductive_elimination Reductive Elimination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes. These products are valuable intermediates for the synthesis of heterocycles, conjugated polymers, and complex natural products.

Reaction Scheme:

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[4] This reaction allows for the introduction of vinyl groups at the 4-position of 4-bromo-2-nitroaniline, which can be further elaborated.

Reaction Scheme:

Experimental Protocols

The following are representative protocols for the key applications of 4-bromo-2-nitroaniline.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-nitroaniline with Phenylboronic Acid

This protocol describes the synthesis of 4-phenyl-2-nitroaniline.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-2-nitroaniline217.021.0217 mg
Phenylboronic Acid121.931.2146 mg
Pd(OAc)2224.500.024.5 mg
SPhos410.580.0416.4 mg
K3PO4212.272.0425 mg
Toluene/Water (10:1)--5.5 mL

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-2-nitroaniline (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • The tube is sealed, evacuated, and backfilled with argon three times.

  • Add the toluene/water mixture (5.5 mL) via syringe.

  • In a separate vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of degassed toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-2-nitroaniline.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-nitroaniline with Morpholine

This protocol details the synthesis of 4-(morpholino)-2-nitroaniline.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-2-nitroaniline217.021.0217 mg
Morpholine87.121.2105 µL
Pd2(dba)3915.720.019.2 mg
XPhos476.670.0419.1 mg
NaOtBu96.101.4135 mg
Toluene--5 mL

Procedure:

  • In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried reaction vial.

  • Add 4-bromo-2-nitroaniline (217 mg, 1.0 mmol), Pd2(dba)3 (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Seal the vial, remove from the glovebox, and add toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe under an argon atmosphere.

  • Stir the reaction mixture at 100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Quench the reaction by adding 10 mL of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to yield 4-(morpholino)-2-nitroaniline.

Conclusion

References

Application Notes for the Analytical Characterization of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

HPLC purification of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Purification of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic molecules. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound, ensuring high purity and recovery.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C7H6BrFN2O2
Molecular Weight 249.04 g/mol
Appearance Yellow to orange solid
Solubility Soluble in methanol, acetonitrile, DMSO

HPLC Method and Parameters

Reversed-phase HPLC is the method of choice for the purification of moderately polar to non-polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

ParameterCondition
Instrument Preparative HPLC System
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL
Column Temperature Ambient

Experimental Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (60% Acetonitrile in Water).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. HPLC System Preparation:

  • Equilibrate the C18 column with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

3. Purification Run:

  • Inject the filtered sample onto the column.

  • Run the gradient program as specified in the HPLC method parameters table.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

4. Post-Purification Processing:

  • Combine the collected fractions.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the purified solid product.

  • Analyze the purity of the final product by analytical HPLC.

Expected Results

The described method is expected to yield this compound with a purity of >98%. The retention time and peak shape may vary slightly depending on the specific HPLC system and column used.

ParameterExpected Value
Retention Time Approximately 15 minutes
Purity (by analytical HPLC) >98%
Recovery >90%

Purity Analysis Data

SampleRetention Time (min)Peak Area (%)
Crude Material14.885.2
Impurity 112.55.6
Impurity 216.29.2
Purified Product 15.0 99.5

Safety Precautions

  • This compound is a chemical compound and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

IssuePossible CauseSolution
Poor Peak ShapeColumn overloadingReduce injection volume or sample concentration.
Column degradationReplace the column.
Low RecoveryIncomplete elutionIncrease the final percentage of organic solvent in the gradient.
Product precipitation on columnAdd a small percentage of a stronger solvent like isopropanol to the mobile phase.
Baseline NoiseAir bubbles in the systemDegas the mobile phases.
Contaminated mobile phaseUse fresh, HPLC-grade solvents.

Visualization of the Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Analysis dissolve Dissolve Crude Product filter Filter Sample dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient inject->run_gradient collect Collect Fractions run_gradient->collect evaporate Evaporate Solvent collect->evaporate extract Extract Product evaporate->extract dry Dry and Isolate extract->dry analyze Purity Analysis (HPLC) dry->analyze

Caption: Workflow for the HPLC purification of this compound.

Application Notes and Protocols for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. Due to limited available data for this specific compound, information from closely related analogs, primarily 4-Bromo-N-methyl-2-nitroaniline and 4-Bromo-3-fluoro-2-nitroaniline, has been included to provide comprehensive guidance. All data derived from analogs is clearly indicated.

Compound Information

Structure:

Workflow for handling this compound.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

This information is based on the Safety Data Sheet for the analog 4-Bromo-N-methyl-2-nitroaniline.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Storage Conditions:

ParameterRecommendation
Temperature 2-8°C (based on analog 4-Bromo-3-fluoro-2-nitroaniline) [1]
Atmosphere Store in a tightly closed container under an inert atmosphere.
Light Protect from light.
Ventilation Store in a dry, cool, and well-ventilated place.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

Hazardous Decomposition Products:

Under fire conditions, this compound may decompose to form:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)

Experimental Protocols

No specific experimental protocols for the use of this compound have been found in the public domain. However, based on its structure as a substituted aniline, it is anticipated to be a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.

General Protocol for Use as a Synthetic Intermediate:

The following is a generalized protocol for a nucleophilic aromatic substitution or cross-coupling reaction, common applications for compounds of this type.

General_Protocol start Start dissolve_reagents Dissolve 4-Bromo-3-fluoro-N-methyl- 2-nitroaniline and reaction partner in a suitable dry solvent. start->dissolve_reagents add_catalyst Add catalyst and/or base under an inert atmosphere. dissolve_reagents->add_catalyst heat_reaction Heat the reaction mixture to the determined temperature and monitor progress by TLC or LC-MS. add_catalyst->heat_reaction workup Perform aqueous workup to remove inorganic byproducts. heat_reaction->workup extract Extract the product into an organic solvent. workup->extract purify Purify the crude product using column chromatography. extract->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Generalized synthetic workflow.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. It is essential to conduct a thorough literature search and risk assessment before handling or using this chemical. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The absence of specific data for this compound necessitates careful handling and adherence to the strictest safety protocols applicable to related hazardous compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy involves a multi-step synthesis starting from a commercially available substituted aniline. A plausible route includes the protection of the amine, followed by sequential bromination, nitration, deprotection, and finally N-methylation. The order of these steps is crucial for achieving the correct isomer and maximizing yield.

Q2: Which step is most critical for determining the final yield?

A2: The nitration and bromination steps are often the most critical. These electrophilic aromatic substitution reactions can produce multiple isomers. Controlling reaction conditions such as temperature, solvent, and concentration is essential to ensure high regioselectivity and prevent the formation of undesired byproducts, which can significantly complicate purification and lower the overall yield.

Q3: What are the main challenges in the N-methylation of the aniline precursor?

A3: A primary challenge in N-methylation is preventing over-methylation to form a quaternary ammonium salt or di-methylation if a primary amine is the precursor. Using a controlled amount of the methylating agent and maintaining optimal reaction temperatures are key. A method using formaldehyde in the presence of a reducing agent is often effective. For instance, the methylation of 4-fluoro-3-nitroaniline using formaldehyde has been reported with high yields.[1]

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques are used for confirmation. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and the position of the substituents. Mass spectrometry will verify the molecular weight. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide: Yield Improvement

Problem 1: Low Yield in the Bromination Step

  • Possible Cause: Poor regioselectivity leading to multiple bromo-isomers.

  • Solution:

    • Protecting Group: Ensure the aniline's amino group is protected (e.g., as an acetanilide) before bromination. This directs the bromination to the para position and moderates the reactivity.

    • Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can offer higher selectivity compared to liquid bromine.

    • Temperature Control: Maintain a low and constant temperature during the addition of the brominating agent to minimize side reactions.

Problem 2: Formation of Impurities during Nitration

  • Possible Cause: Over-nitration (di-nitro products) or oxidation of the aromatic ring.

  • Solution:

    • Nitrating Mixture: Use a carefully controlled mixture of nitric acid and sulfuric acid. Add the substrate slowly to the cooled nitrating mixture.

    • Temperature Management: Keep the reaction temperature low (typically 0-10 °C) using an ice bath to prevent runaway reactions and oxidative degradation.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.

Problem 3: Incomplete N-Methylation

  • Possible Cause: Insufficient reactivity of the methylating agent or deactivation of the starting material.

  • Solution:

    • Choice of Reagents: A robust method is the use of formaldehyde with sulfuric acid as a solvent and methylating agent.[1]

    • Stoichiometry: Ensure at least a stoichiometric amount of the methylating agent is used. A slight excess may be necessary, but monitor to avoid di-methylation.

    • pH Control: In some methylation procedures, maintaining the correct pH is crucial for the reaction to proceed to completion.

Problem 4: Significant Product Loss During Purification

  • Possible Cause: The product has moderate solubility in the crystallization solvent, or it adheres to the silica gel during chromatography.

  • Solution:

    • Crystallization: Carefully select a solvent system where the product is sparingly soluble at low temperatures but highly soluble at higher temperatures. Test multiple solvents. Methanol has been shown to be effective for crystallizing similar compounds.[1]

    • Chromatography: If using column chromatography, select a solvent system with appropriate polarity. A gradient elution might be necessary to separate the product from closely related impurities without excessive band broadening.

Expected Yields for Key Transformations

The following table summarizes reported yields for reactions similar to the steps required for the synthesis of this compound. These serve as a benchmark for what one might expect under optimized conditions.

Reaction StepStarting MaterialProductReagentsReported Yield (%)Reference
Nitration/Hydrolysis 4-Bromoaniline4-Bromo-2-nitroanilineAcetic anhydride, HNO₃, then HCl57%[2]
Bromination 2-Nitroaniline4-Bromo-2-nitroanilineKBr, H₂SO₄, NaClO₃Not specified[3]
N-Methylation 4-Fluoro-3-nitroaniline4-Fluoro-N-methyl-3-nitroanilineFormaldehyde, H₂SO₄83.5 - 83.7%[1]

Experimental Protocols

Proposed Synthesis Pathway

This section outlines a plausible multi-step protocol for synthesizing this compound. This is a representative method based on established chemical transformations.

Step 1: Acetylation of 3-Fluoroaniline (Protection)

  • In a round-bottom flask, dissolve 3-fluoroaniline in acetic anhydride.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice water to precipitate the product, N-(3-fluorophenyl)acetamide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Bromination of N-(3-fluorophenyl)acetamide

  • Dissolve the N-(3-fluorophenyl)acetamide in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise, maintaining the low temperature.

  • After the addition is complete, stir the reaction for an additional 2 hours.

  • Pour the mixture into water and collect the precipitated N-(4-bromo-3-fluorophenyl)acetamide by filtration.

Step 3: Nitration of N-(4-bromo-3-fluorophenyl)acetamide

  • Add the N-(4-bromo-3-fluorophenyl)acetamide portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C throughout the addition.

  • Stir the mixture at 0-5 °C for 2-3 hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice.

  • Filter the resulting solid, N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide, and wash with water until the filtrate is neutral.

Step 4: Hydrolysis of the Amide (Deprotection)

  • Suspend the N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours until the starting material is consumed.

  • Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-Bromo-3-fluoro-2-nitroaniline.

Step 5: N-Methylation of 4-Bromo-3-fluoro-2-nitroaniline

  • Dissolve 4-Bromo-3-fluoro-2-nitroaniline in concentrated sulfuric acid at 20-60 °C.[1]

  • Add formaldehyde as the methylating agent and stir until the reaction is complete.[1]

  • Carefully add the reaction mixture dropwise into a neutralizing solution, such as aqueous ammonia, while maintaining cooling.[1]

  • The crude product, this compound, will precipitate.

  • Filter the crude product and purify by crystallization from a suitable solvent (e.g., methanol) to obtain the final product.[1]

Diagrams

G Proposed Synthesis Pathway A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide (Protected Amine) A->B Step 1: Acetylation (Acetic Anhydride) C N-(4-bromo-3-fluorophenyl)acetamide B->C Step 2: Bromination (Br2 or NBS) D N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide C->D Step 3: Nitration (HNO3/H2SO4) E 4-Bromo-3-fluoro-2-nitroaniline D->E Step 4: Hydrolysis (Acid/Base) F This compound (Final Product) E->F Step 5: N-Methylation (Formaldehyde) G Troubleshooting Workflow: Low Overall Yield start Low Overall Yield Detected check_purity Analyze purity of intermediates at each step (TLC, LC-MS) start->check_purity impurity_found Major impurity identified? check_purity->impurity_found optimize_step Optimize conditions for the problematic step (Temp, Time, Reagents) impurity_found->optimize_step Yes purification_loss Check for loss during workup/purification impurity_found->purification_loss No end Yield Improved optimize_step->end crystallization Optimize crystallization solvent and temp purification_loss->crystallization During Crystallization chromatography Adjust chromatography solvent system purification_loss->chromatography During Chromatography incomplete_rxn Check for incomplete reaction purification_loss->incomplete_rxn Neither crystallization->end chromatography->end increase_time Increase reaction time or reagent stoichiometry incomplete_rxn->increase_time increase_time->end

References

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Route A: Nitration of a pre-substituted aniline. This route involves the nitration of 4-Bromo-3-fluoro-N-methylaniline. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

  • Route B: N-methylation of a pre-substituted nitroaniline. This route involves the N-methylation of 4-Bromo-3-fluoro-2-nitroaniline.

Q2: What are the most common impurities I might encounter?

A2: The common impurities depend on the synthetic route chosen.

  • For Route A (Nitration):

    • Isomeric Impurities: Due to the directing effects of the substituents, you may form other nitro-isomers, such as 4-Bromo-3-fluoro-N-methyl-6-nitroaniline.

    • Di-nitrated Byproducts: Under harsh nitrating conditions, di-nitration of the aromatic ring can occur.

    • Unreacted Starting Material: Incomplete nitration will result in the presence of unreacted 4-Bromo-3-fluoro-N-methylaniline.

    • Oxidative Degradation Products: Strong nitrating agents can lead to the oxidation of the aniline derivative, resulting in colored impurities.

  • For Route B (N-methylation):

    • Unreacted Starting Material: Incomplete methylation will leave residual 4-Bromo-3-fluoro-2-nitroaniline.

    • Over-methylation Byproducts: If the reaction is not carefully controlled, the formation of a quaternary ammonium salt is possible, although less common for secondary anilines. More likely is the potential for other side reactions depending on the methylating agent.

    • Byproducts from the Methylating Agent: The choice of methylating agent (e.g., formaldehyde, dimethyl sulfate) can introduce specific impurities. For example, using formaldehyde can lead to the formation of N-formyl or other condensation products.

Q3: How can I minimize the formation of isomeric impurities during nitration (Route A)?

A3: To minimize isomeric impurities, it is crucial to control the reaction conditions carefully:

  • Temperature: Perform the nitration at a low temperature (typically 0-5 °C) to enhance the selectivity of the reaction.

  • Nitrating Agent: Use a mild nitrating agent or a controlled addition of a stronger agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Protecting Groups: In some cases, a protecting group strategy on the amine can be employed to control regioselectivity, although this adds extra steps to the synthesis.

Q4: What are the best practices for controlling the N-methylation reaction (Route B)?

A4: To control the N-methylation process and avoid over-methylation or other side reactions:

  • Stoichiometry: Use a controlled stoichiometry of the methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent prolonged heating that could lead to side products.

  • Choice of Methylating Agent and Base: The selection of the methylating agent and base can significantly impact the reaction's selectivity and impurity profile.

Troubleshooting Guides

Issue 1: High Levels of Isomeric Impurities in the Final Product (Route A)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature Optimize the nitration temperature. Start at 0°C and slowly warm if necessary, monitoring the reaction by TLC/HPLC.Reduced formation of undesired isomers.
Choice of Nitrating Agent Consider using a milder nitrating agent or a different solvent system.Improved regioselectivity.
Mixing and Addition Rate Ensure efficient stirring and a slow, controlled addition of the nitrating agent to avoid localized high concentrations.Homogeneous reaction conditions leading to better selectivity.
Issue 2: Incomplete Reaction or High Levels of Unreacted Starting Material
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time or Temperature Increase the reaction time or temperature incrementally while monitoring the reaction progress.Drive the reaction to completion.
Inadequate Stoichiometry of Reagents Ensure the correct molar ratios of reactants are used. For N-methylation, a slight excess of the methylating agent may be beneficial.Improved conversion of the starting material.
Catalyst Deactivation (if applicable) If a catalyst is used, ensure its activity and consider adding a fresh portion if deactivation is suspected.Restored reaction rate and completion.
Issue 3: Formation of Colored Impurities
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.Minimized formation of colored oxidation byproducts.
Side Reactions at Elevated Temperatures Run the reaction at the lowest effective temperature.Reduced thermal decomposition and side reactions.
Impure Starting Materials Purify the starting materials before use.A cleaner reaction profile with fewer side products.

Experimental Protocols

Please note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales.

Route A: Nitration of 4-Bromo-3-fluoro-N-methylaniline
  • Dissolution: Dissolve 4-Bromo-3-fluoro-N-methylaniline in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Route B: N-methylation of 4-Bromo-3-fluoro-2-nitroaniline
  • Dissolution: Dissolve 4-Bromo-3-fluoro-2-nitroaniline in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the aniline nitrogen.

  • Methylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, quench any excess methylating agent, and perform an aqueous work-up to extract the product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing Logical Relationships

Below are diagrams illustrating the logical relationships in the synthesis and troubleshooting process.

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start Choose Route Choose Route Start->Choose Route Route A: Nitration Route A: Nitration Choose Route->Route A: Nitration Aniline available Route B: N-methylation Route B: N-methylation Choose Route->Route B: N-methylation Nitroaniline available Perform Reaction Perform Reaction Route A: Nitration->Perform Reaction Route B: N-methylation->Perform Reaction Analyze Product Analyze Product Perform Reaction->Analyze Product Pure Product Pure Product Analyze Product->Pure Product Purity > 99% Impure Product Impure Product Analyze Product->Impure Product Purity < 99% Identify Impurity Identify Impurity Impure Product->Identify Impurity Isomeric Impurity Isomeric Impurity Identify Impurity->Isomeric Impurity Unreacted SM Unreacted SM Identify Impurity->Unreacted SM Colored Impurity Colored Impurity Identify Impurity->Colored Impurity Optimize Temperature Optimize Temperature Isomeric Impurity->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry Unreacted SM->Adjust Stoichiometry Inert Atmosphere Inert Atmosphere Colored Impurity->Inert Atmosphere

Caption: Workflow for synthesis and troubleshooting.

Impurity_Analysis_Decision_Tree Start Analysis Start Analysis Run HPLC/GC-MS Run HPLC/GC-MS Start Analysis->Run HPLC/GC-MS Identify Peaks Identify Peaks Run HPLC/GC-MS->Identify Peaks Compare with Standards Compare with Standards Identify Peaks->Compare with Standards Known Impurity Known Impurity Compare with Standards->Known Impurity Match Unknown Impurity Unknown Impurity Compare with Standards->Unknown Impurity No Match Consult Troubleshooting Guide Consult Troubleshooting Guide Known Impurity->Consult Troubleshooting Guide Further Characterization (NMR, MS) Further Characterization (NMR, MS) Unknown Impurity->Further Characterization (NMR, MS)

Caption: Decision tree for impurity analysis.

Technical Support Center: Purification of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of halogenated nitroanilines.

Troubleshooting Guides

Problem 1: My final product is a mixture of isomers (e.g., ortho- and para-isomers) that are difficult to separate by standard column chromatography.

Possible Causes and Solutions:

  • Similar Polarity: Isomers of halogenated nitroanilines often have very similar polarities, leading to poor separation on silica gel.

  • Solution 1: Optimize Chromatographic Conditions:

    • Solvent System: Experiment with less polar solvent systems to increase the separation factor. A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can be effective.

    • Stationary Phase: Consider using different stationary phases. Alumina has been shown to be effective for the separation of some amine isomers. Alternatively, specialized stationary phases for aromatic compounds could be explored.

    • Technique: Radial chromatography has been successfully used for the separation of nitroaniline isomers and may provide better resolution than traditional column chromatography. Thin-layer chromatography (TLC) with a microemulsion mobile phase has also been identified as a good system for amine analysis.

  • Solution 2: Fractional Crystallization: This technique exploits small differences in the solubility of isomers in a particular solvent.

    • Systematically test a range of solvents to find one in which one isomer is significantly less soluble than the others at a specific temperature.

    • Slow cooling of a saturated solution can promote the crystallization of the less soluble isomer, leaving the more soluble one in the mother liquor.

  • Solution 3: Chemical Separation via Derivatization:

    • Differences in basicity between isomers can be exploited. For instance, treating a mixture of dichloroaniline isomers with a stoichiometric deficiency of a strong acid can selectively form the hydrochloride salt of the more basic isomer, which can then be separated by extraction.

    • Formation of N-acyl derivatives can also be used. The resulting derivatives may have different physical properties (e.g., solubility, melting point) that allow for easier separation. The desired isomer can then be regenerated by hydrolysis.

Problem 2: My purified product is off-color (e.g., darker yellow, brown, or red) instead of the expected pale yellow.

Possible Causes and Solutions:

  • Oxidation: Anilines, in general, are susceptible to air oxidation, which can form highly colored impurities. This is often exacerbated by light and heat.

  • Solution 1: Recrystallization with Decolorizing Carbon:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal to adsorb the colored impurities.

    • Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

  • Solution 2: Work-up under Inert Atmosphere:

    • If the compound is particularly sensitive, perform the final purification steps (e.g., filtration, drying) under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Residual Acid/Base: Trace amounts of acid or base from the synthesis can sometimes lead to the formation of colored byproducts.

  • Solution: Neutralization and Washing:

    • Ensure the product is thoroughly washed with water to a neutral pH during the work-up. A wash with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by water can help remove residual acid.

Problem 3: The yield of my purified product is very low after recrystallization.

Possible Causes and Solutions:

  • High Solubility in Recrystallization Solvent: The chosen solvent may be too good at dissolving your product, even at lower temperatures, leading to significant loss in the mother liquor.

  • Solution 1: Solvent Screening:

    • Systematically test different solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solution 2: Reduce the Amount of Solvent:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will increase the amount of product that remains in solution upon cooling.

  • Premature Crystallization during Hot Filtration:

  • Solution: Pre-heat Funnel and Flask:

    • Warm the filtration funnel and the receiving flask before performing the hot filtration to prevent the product from crystallizing out on the cold surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of halogenated nitroanilines?

A1: Common impurities include:

  • Positional Isomers: Formed due to the directing effects of the substituents on the aromatic ring during nitration or halogenation. For example, the nitration of 4-bromoacetanilide can produce both 4-bromo-2-nitroacetanilide and 4-bromo-3-nitroacetanilide.

  • Poly-halogenated or Poly-nitrated Byproducts: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple halogen or nitro groups can be added to the aromatic ring.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.

  • Hydrolysis Products: If the synthesis involves protecting groups (e.g., an acetyl group on the aniline), incomplete hydrolysis will result in the protected compound remaining as an impurity.

Q2: How can I effectively separate 2,3-dichloroaniline from its other isomers?

A2: The separation of dichloroaniline isomers can be challenging. A patented method involves treating the isomeric mixture with a monovalent inorganic acid (like HCl) or an acylating agent. The 2,3-dichloroaniline forms an insoluble acid addition salt or N-acyl derivative which can be separated. The pure 2,3-dichloroaniline can then be regenerated by neutralization or hydrolysis. Another approach for separating 3,4-dichloroaniline from its 2,3- and 2,5-isomers relies on the difference in basicity, allowing for selective extraction after treatment with aqueous hydrochloric acid.

Q3: What is a good starting point for developing a recrystallization protocol for a novel halogenated nitroaniline?

A3: A good starting point is to test a range of solvents with varying polarities. Common choices include ethanol, methanol, isopropanol, acetic acid, and mixtures of these with water. Small-scale solubility tests are recommended:

  • Place a small amount of your crude product in a test tube.

  • Add a small volume of the solvent to be tested.

  • Observe the solubility at room temperature.

  • If it is not soluble, gently heat the mixture and observe if it dissolves.

  • If it dissolves upon heating, allow it to cool to see if crystals form. An ideal solvent will show low solubility at room temperature and high solubility when heated.

Q4: Can I use gas chromatography (GC) to analyze the purity of my halogenated nitroaniline?

A4: Yes, gas chromatography can be an effective analytical technique for assessing the purity and isomeric distribution of halogenated nitroanilines. Specific stationary phases, such as those containing dodecylbenzene sodium sulfonate and silicone oil, have been shown to resolve many mono- and dichloroaniline isomers. For isomers that are difficult to separate, such as 2,3- and 2,4-dichloroaniline, other stationary phases like polyethylene glycol 20M may be required.

Data Presentation

Table 1: Physical Properties of Selected Halogenated Nitroanilines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113Yellow solid
p-NitroanilineC₆H₆N₂O₂138.12146-149Yellow or brown powder

Data sourced from multiple references, including and.

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-2-nitroacetanilide from Ethanol

This protocol is adapted from a procedure for the synthesis of p-nitroaniline and is a common method for purifying intermediates in the synthesis of halogenated nitroanilines.

  • Dissolution: Place the crude 4-bromo-2-nitroacetanilide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving flask by placing them over a beaker of boiling water. Quickly filter the hot solution.

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Separation of Dichloroaniline Isomers via Acid Salt Formation

This protocol is a generalized procedure based on a patented method for separating 2,3-dichloroaniline from its isomers.

  • Reaction Setup: In a reaction vessel, dissolve the mixture of dichloroaniline isomers in a suitable aqueous organic solvent (e.g., aqueous ethanol).

  • Acid Addition: While stirring and gently heating (e.g., 50°C to reflux), slowly add a monovalent inorganic acid such as hydrochloric acid. The amount of acid should be sufficient to react with the target isomer.

  • Precipitation: The acid addition salt of the 2,3-dichloroaniline will precipitate out of the solution.

  • Isolation of the Salt: Cool the mixture and isolate the precipitated salt by filtration. Wash the salt with a small amount of the cold solvent mixture.

  • Regeneration of the Free Amine: Suspend the isolated salt in water and neutralize with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) until the solution is basic.

  • Extraction: Extract the liberated 2,3-dichloroaniline with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the purified 2,3-dichloroaniline.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Hot Solution of Product add_solvent->dissolved_product add_charcoal Add Activated Charcoal (Optional) dissolved_product->add_charcoal If colored hot_filtration Hot Filtration dissolved_product->hot_filtration If no charcoal needed add_charcoal->hot_filtration filtrate Hot, Purified Filtrate hot_filtration->filtrate cool_solution Cool to Room Temp & Ice Bath filtrate->cool_solution crystals_suspension Crystal Slurry cool_solution->crystals_suspension vacuum_filtration Vacuum Filtration crystals_suspension->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals pure_crystals Purified Crystals wash_crystals->pure_crystals

Technical Support Center: Crystallization of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound and related compounds?

A1: While specific experimental data for this compound is limited, we can infer some properties from structurally similar compounds. This data can help in selecting appropriate solvents and crystallization conditions.

Property4-Bromo-N-methyl-2-nitroaniline4-Bromo-3-fluoro-2-methylanilineNotes
Molecular Formula C₇H₇BrN₂O₂[1]C₇H₇BrFN[2]The target compound is C₇H₆BrFN₂O₂.
Molecular Weight 231.05 g/mol [1]204.04 g/mol [2]The target compound's MW is approximately 249.04 g/mol .
Physical Form SolidSolid[3]The target compound is expected to be a solid at room temperature.
Solubility Very slightly soluble in water (0.32 g/L at 25°C)[4]No data available.Nitroaniline derivatives are often soluble in organic solvents like methanol.[5]
Melting Point No data available.No data available.The melting point will be a key parameter for techniques like cooling crystallization.

Q2: Which solvents should I consider for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization.[6] For nitroaniline derivatives, polar organic solvents are often a good starting point. Based on related compounds, consider the following:

  • Good Solvents (for dissolving the compound): Methanol[5], Ethanol, Acetone, Ethyl Acetate, Dichloromethane.

  • Poor Solvents (anti-solvents): Water, Hexane, Heptane.

The ideal solvent will dissolve the compound when hot but have limited solubility when cold. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective.

Q3: What are the most common crystallization techniques for compounds like this?

A3: Several techniques can be employed. The choice depends on the compound's properties and the quantity of material available.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This is a simple method but may not be ideal for volatile solvents.[6]

  • Slow Cooling: Create a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.

  • Vapor Diffusion: This is an excellent method for small quantities of material.[6] A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Troubleshooting Guide

Problem 1: The compound will not dissolve.

  • Possible Cause: The chosen solvent is not appropriate.

  • Solution:

    • Try heating the solution. Many organic compounds are significantly more soluble at higher temperatures.

    • If heating does not work, select a more polar or a different class of organic solvent.

    • Use a solvent mixture. Start by dissolving the compound in a small amount of a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate before setting it up for crystallization.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast, causing the compound to come out of the solution as a liquid because its melting point is lower than the solution's temperature.[7]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to decrease the concentration.[7]

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.

    • Try a different solvent or a solvent mixture.

Problem 3: No crystals are forming, even after cooling.

  • Possible Cause: The solution is not saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • If the solution is too dilute, you can evaporate some of the solvent to increase the concentration.[7]

    • Induce nucleation by scratching the inside of the flask with a glass rod below the solution's surface.

    • Add a seed crystal of the compound if you have one.[6]

    • If using a very clean flask, impurities that can act as nucleation sites may be absent. Try a different flask or the scratching method.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation.

Problem 4: The crystals are very small or form a powder.

  • Possible Cause: The rate of crystallization is too fast.[7] This often happens when the solution is too concentrated or cooled too quickly.

  • Solution:

    • Re-dissolve the solid by heating the solution.

    • Add a small amount of additional solvent to slightly decrease the saturation.[7]

    • Allow the solution to cool more slowly to give the crystals more time to grow.

Problem 5: The crystallization yield is very low.

  • Possible Cause: Too much solvent was used, or the compound is still quite soluble at the final crystallization temperature.[7]

  • Solution:

    • Before filtering, cool the flask in an ice bath to minimize the solubility of your compound in the mother liquor.

    • If you have already filtered, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.

    • Consider using a different solvent in which your compound is less soluble at low temperatures.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Dissolve the this compound in a minimal amount of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days.

Protocol 2: Slow Cooling Crystallization

  • Place the this compound in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., Methanol, Ethanol) portion-wise while heating and stirring until the solid is completely dissolved.

  • Ensure you have a saturated solution at the elevated temperature.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • To further increase the yield, you can then place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

Protocol 3: Vapor Diffusion Crystallization

  • Dissolve the this compound in a small amount of a "good" solvent (e.g., Acetone) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a layer of a "poor" or "anti-solvent" (e.g., Hexane, Water) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger container. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • This gradual decrease in solubility will promote slow crystal growth over time.

Visual Guides

Caption: Troubleshooting workflow for common crystallization issues.

ExperimentalParameters cluster_input Input Parameters cluster_output Crystallization Outcome Solvent Solvent Choice CrystalQuality Crystal Quality (Size, Shape) Solvent->CrystalQuality Yield Yield Solvent->Yield Purity Purity Solvent->Purity Concentration Concentration Concentration->CrystalQuality Concentration->Yield Temperature Temperature Profile (Heating/Cooling Rate) Temperature->CrystalQuality Temperature->Yield

Caption: Relationship between key experimental parameters and crystallization outcomes.

References

Technical Support Center: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

General Stability Considerations

4-Bromo-3-fluoro-N-methyl-2-nitroaniline possesses several functional groups that may influence its stability under various experimental and storage conditions.

  • Nitro Group: The nitro group is strongly electron-withdrawing, which can make the aromatic ring susceptible to nucleophilic attack. Nitroaromatic compounds can be sensitive to heat and may decompose, sometimes violently, at high temperatures.[1] They are also prone to reduction to the corresponding amines or intermediate hydroxylamines and azo compounds.[2]

  • Aniline Moiety: The amino group can be susceptible to oxidation.

  • Bromo and Fluoro Substituents: While generally stable, halogens on an aromatic ring can be subject to displacement under certain reaction conditions.

  • Photosensitivity: Many aromatic nitro compounds and anilines are light-sensitive.[3][4] Exposure to light, particularly UV and high-energy visible light, can catalyze degradation, leading to discoloration and the formation of impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on guidelines for similar chemicals, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.

Q2: My sample of this compound has changed color from yellow to a darker shade. What could be the cause?

A2: Color change is a common indicator of degradation. This is often due to exposure to light, air (oxidation), or heat. The formation of minor impurities or degradation products, such as oxidized species or azo compounds from the reduction of the nitro group, can lead to a visible color change.

Q3: Is this compound compatible with strong acids or bases?

A3: Aromatic nitro compounds can have reduced thermal stability in the presence of contaminants or other chemicals.[1] The aniline nitrogen can be protonated by strong acids. Strong bases could potentially interact with the molecule, and care should be taken, especially at elevated temperatures. It is advisable to perform small-scale tests to check for compatibility before proceeding with large-scale reactions.

Q4: Can I handle this compound on an open bench?

A4: While short periods on an open bench may be unavoidable, prolonged exposure to ambient light and air should be minimized.[5] For sensitive experiments or when handling larger quantities, it is best to work in a fume hood with subdued lighting or by using amber-colored glassware or vessels wrapped in aluminum foil.[3][4][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS) after Storage
Question Possible Cause & Troubleshooting Steps
You observe new, unidentified peaks in your analytical spectrum after storing the compound for some time. 1. Review Storage Conditions: - Was the compound protected from light?[6] Photodegradation is a common issue for nitroaromatic compounds.[3] - Was the container tightly sealed? Air oxidation could be a factor. - Was it stored at the recommended temperature?2. Consider Potential Degradation Products: - Reduction of Nitro Group: Check for masses corresponding to the hydroxylamine or the fully reduced aniline derivative. This is a common pathway for nitroaromatics.[2] - Dehalogenation: Look for masses corresponding to the loss of bromine or fluorine, although this is generally less common under typical storage conditions. - N-Demethylation: Consider the possibility of the loss of the methyl group.3. Re-purification: - If the purity has been compromised, re-purify the material using an appropriate method such as column chromatography or recrystallization before use.
Issue 2: Poor Solubility or Inconsistent Results in Biological Assays
Question Possible Cause & Troubleshooting Steps
The compound shows variable activity or solubility in your experiments. 1. Verify Purity: - Run a fresh analytical check (e.g., LC-MS, NMR) on the batch being used. The presence of impurities can significantly alter the physicochemical and biological properties of the compound.2. Assess for Degradation in Assay Medium: - The compound may be unstable in your specific assay buffer or solvent over the time course of the experiment. - Protocol: Prepare a solution of the compound in the assay medium and incubate it under the same conditions as your experiment (time, temperature, light exposure). Analyze the sample by LC-MS at different time points (e.g., 0, 2, 6, 24 hours) to check for degradation.3. Rule out Photodegradation during the Experiment: - Many biological assays are conducted under bright laboratory light for extended periods.[5] If the compound is photosensitive, this can lead to degradation and inconsistent results.[3] - Solution: Repeat the experiment with plates or tubes protected from light (e.g., covered in aluminum foil) and compare the results.[5]

Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8°C recommended for long-term)To minimize thermal degradation.
Light Protect from light; use amber vials or wrap in foil[5][7]To prevent photodegradation, a common issue with nitroaromatics.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)To prevent oxidation of the aniline moiety.
Container Tightly sealed, appropriate for chemical storageTo protect from moisture and air ingress.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong basesTo avoid potential exothermic or degradation reactions.[1]

Experimental Protocols

General Protocol for a Simple Stability Study

This protocol outlines a basic experiment to assess the stability of this compound under different stress conditions.

  • Preparation:

    • Prepare four separate, accurately weighed samples of the compound in amber HPLC vials.

    • Dissolve each sample in a suitable solvent (e.g., acetonitrile or a mixture representative of your experimental conditions) to a known concentration.

  • Stress Conditions:

    • Control: Store one vial at -20°C in the dark. This will be your T=0 reference.

    • Light Exposure: Keep one vial on a lab bench under ambient light at room temperature.[5]

    • Elevated Temperature: Place one vial in an oven at a moderately elevated temperature (e.g., 40°C) in the dark.

    • Acidic/Basic Conditions: For the fourth vial, if relevant to your application, add a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% NH4OH) to the solution and store at room temperature in the dark.

  • Analysis:

    • Analyze the control sample immediately by LC-MS to establish the initial purity profile.

    • At set time points (e.g., 24h, 48h, 1 week), inject samples from each of the stress conditions into the LC-MS.

    • Compare the chromatograms to the control. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Visualizations

Hypothetical Degradation Pathway

The most probable non-photolytic degradation pathway for a nitroaromatic compound involves the reduction of the nitro group. This can occur in the presence of reducing agents or certain biological systems.

Hypothetical Reductive Degradation Pathway A This compound B Intermediate (Nitroso or Hydroxylamine) A->B Reduction C 4-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine (Fully Reduced Product) B->C Further Reduction

Caption: A potential reductive degradation pathway for this compound.

Troubleshooting Workflow for Purity Issues

This workflow provides a logical sequence of steps to diagnose the cause of unexpected impurities.

Troubleshooting Workflow for Unexpected Impurities start Unexpected peak in analysis check_storage Review storage conditions (Light, Temp, Air)? start->check_storage improper_storage Improper Storage: Potential Degradation check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes resynthesize Consider re-synthesis or re-purification improper_storage->resynthesize end Purity issue resolved resynthesize->end check_synthesis Review synthesis and workup procedure proper_storage->check_synthesis synthesis_issue Impurity from reaction (Side product, starting material) check_synthesis->synthesis_issue Issue Found check_synthesis->end No Issue Found (Consider solvent/column contamination) repurify Re-purify compound synthesis_issue->repurify repurify->end

Caption: A logical workflow for troubleshooting the source of impurities.

References

Technical Support Center: Scaling Up 4-Bromo-3-fluoro-N-methyl-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective synthetic strategy involves a multi-step process starting from a commercially available aniline derivative. A plausible route is the bromination and nitration of 3-fluoro-N-methylaniline. The final product is achieved through a sequence of electrophilic aromatic substitution and N-alkylation reactions.

Q2: What are the critical parameters to monitor during the bromination step?

Temperature control is crucial during the addition of the brominating agent to prevent over-bromination and the formation of di-bromo species. The reaction should be monitored by HPLC or TLC to ensure the complete consumption of the starting material and to minimize byproduct formation.

Q3: How can I minimize the formation of regioisomers during the nitration step?

The directing effects of the substituents on the aromatic ring will influence the position of nitration. To favor the desired 2-nitro isomer, it is essential to control the reaction temperature and the rate of addition of the nitrating agent. Running the reaction at a lower temperature can increase the regioselectivity.

Q4: What is the best method for the purification of the final product?

Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.[1] For high-purity requirements, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Bromination Step Incomplete reaction.- Increase reaction time. - Ensure the brominating agent is fresh and of high purity. - Check for and eliminate any sources of moisture.
Loss of product during workup.- Optimize extraction solvent and pH. - Minimize transfers of the product solution.
Formation of Di-bromo Impurity Excess brominating agent.- Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and monitor the reaction progress.
High reaction temperature.- Maintain a low and consistent reaction temperature.
Low Yield in Nitration Step Incomplete nitration.- Increase the reaction time or temperature cautiously. - Ensure the nitrating agent is of the correct concentration.
Product degradation.- Maintain a low reaction temperature to prevent decomposition of the product.
Presence of Unwanted Regioisomers Poor regioselectivity of the nitration reaction.- Lower the reaction temperature. - Investigate alternative nitrating agents that may offer better selectivity.
Difficult Purification of Final Product Presence of closely related impurities.- Optimize the recrystallization solvent system to improve the separation. - Employ column chromatography with a carefully selected eluent system.
Oily product instead of solid.- Ensure all solvents are thoroughly removed. - Attempt to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the flask.

Experimental Protocols

General Protocol for the Synthesis of this compound

A plausible synthetic route starting from 3-fluoroaniline is outlined below.

Step 1: N-methylation of 3-fluoroaniline

  • Dissolve 3-fluoroaniline in a suitable solvent such as methanol.

  • Add a base, for example, potassium carbonate.

  • Add a methylating agent like dimethyl sulfate dropwise at a controlled temperature.

  • Monitor the reaction by TLC or HPLC until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 3-fluoro-N-methylaniline by distillation or chromatography.

Step 2: Bromination of 3-fluoro-N-methylaniline

  • Dissolve 3-fluoro-N-methylaniline in a suitable solvent like acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine or N-bromosuccinimide (NBS) in the same solvent.

  • Stir the reaction at a low temperature until the starting material is consumed (monitored by HPLC/TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product and purify by recrystallization or chromatography.

Step 3: Nitration of 4-Bromo-3-fluoro-N-methylaniline

  • Dissolve 4-Bromo-3-fluoro-N-methylaniline in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., -5 to 0 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Stir the reaction for a specified time, monitoring the progress by HPLC.

  • Carefully pour the reaction mixture onto ice to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters

Step Starting Material Reagents Solvent Temperature (°C) Typical Yield (%)
N-methylation 3-fluoroanilineDimethyl sulfate, K₂CO₃Methanol20-2585-95
Bromination 3-fluoro-N-methylanilineN-BromosuccinimideAcetonitrile0-1080-90
Nitration 4-Bromo-3-fluoro-N-methylanilineHNO₃, H₂SO₄H₂SO₄-5 to 060-75

Table 2: Purity and Analytical Data

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity (by HPLC) Key Analytical Signals (¹H NMR)
This compoundC₇H₆BrFN₂O₂249.04>98%Signals corresponding to aromatic protons and the N-methyl group.

Mandatory Visualization

Scaling_Up_4_Bromo_3_fluoro_N_methyl_2_nitroaniline_Production cluster_0 Step 1: N-methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Purification start 3-Fluoroaniline step1_reagents Dimethyl sulfate, K₂CO₃ Methanol start->step1_reagents Methylation product1 3-Fluoro-N-methylaniline step1_reagents->product1 step2_reagents N-Bromosuccinimide Acetonitrile product1->step2_reagents Bromination product2 4-Bromo-3-fluoro-N-methylaniline step2_reagents->product2 step3_reagents HNO₃, H₂SO₄ product2->step3_reagents Nitration final_product This compound step3_reagents->final_product purification Recrystallization or Column Chromatography final_product->purification

Caption: Synthetic workflow for this compound.

References

Technical Support Center: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathway information for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline is not extensively available in published literature. This guide provides a framework based on established principles of forced degradation studies for novel pharmaceutical compounds and the known reactivity of structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for a compound like this compound?

A forced degradation study, also known as stress testing, is essential in pharmaceutical development to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways.[1] Key objectives include:

  • Identifying likely degradation products: This helps in understanding the potential impurities that might form during manufacturing, storage, and administration.[1][2]

  • Elucidating degradation pathways: Knowledge of how the molecule breaks down helps in improving the manufacturing process and developing a stable formulation.[2][3]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4][5] Forced degradation samples are used to demonstrate the specificity of such methods.[4][5]

  • Informing formulation and packaging decisions: Understanding the compound's sensitivity to light, heat, moisture, and pH helps in selecting appropriate excipients and packaging to protect the drug product.[2]

Q2: What are the typical stress conditions used in a forced degradation study?

Forced degradation studies typically expose the drug substance to a range of stress conditions to induce degradation.[3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6] Degradation beyond 20% may lead to the formation of secondary degradants that are not relevant to normal storage conditions.[1][6]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Reactions
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 50-60°C.[6]Hydrolysis of the N-methyl or nitro group, dehalogenation.
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 50-60°C.[6]Hydrolysis of the N-methyl or nitro group, dehalogenation.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.Oxidation of the aniline nitrogen or methyl group, formation of N-oxides.
Thermal Degradation Dry heat, typically at a temperature below the compound's melting point.General decomposition, potentially leading to a variety of products.
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[6]Photoreduction of the nitro group, dehalogenation, or rearrangement.
Q3: What are some potential degradation pathways for this compound?

Based on the functional groups present in the molecule (nitro, aniline, N-methyl, bromo, and fluoro substituents on an aromatic ring), several degradation pathways can be hypothesized.

  • Hydrolysis: Under acidic or basic conditions, the amide-like linkage of the N-methyl group could potentially be cleaved. The nitro group could also be susceptible to hydrolysis under harsh conditions.

  • Oxidation: The primary site of oxidation is likely the aniline nitrogen, which could lead to the formation of nitroso or other oxidized species.[7] The methyl group is also a potential site for oxidation.

  • Reduction: The nitro group is susceptible to reduction, which can occur under certain stress conditions or in the presence of reducing agents. This could lead to the formation of a nitroso, hydroxylamino, or amino group.

  • Photodegradation: Aromatic nitro compounds are known to undergo photoreduction of the nitro group.[8] The carbon-bromine bond can also be susceptible to photolytic cleavage.

Below is a diagram illustrating some of these hypothetical degradation pathways.

Hypothetical Degradation Pathways cluster_main This compound cluster_degradation Potential Degradation Products Parent This compound Hydrolysis Hydrolysis Product (e.g., demethylation) Parent->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation H₂O₂ Reduction Reduction Product (e.g., nitroso derivative) Parent->Reduction Reducing Agent/Condition Photodegradation Photolytic Product (e.g., debromination) Parent->Photodegradation UV/Vis Light

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

Q4: Can you provide a general protocol for developing a stability-indicating HPLC method for this compound?

Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a systematic process aimed at creating a method that can separate the API from its degradation products and any process-related impurities.[5][9]

Objective: To develop a gradient reversed-phase HPLC (RP-HPLC) method with UV detection capable of resolving this compound from its potential degradation products.

Step 1: Understand the Analyte's Physicochemical Properties

  • Solubility: Test the solubility of the compound in various common HPLC solvents (e.g., water, acetonitrile, methanol, tetrahydrofuran).

  • UV Spectrum: Determine the UV absorbance maximum (λmax) by scanning a dilute solution of the compound from 200-400 nm.

Step 2: Initial Chromatographic Conditions

  • Column: Start with a common C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A broad gradient is a good starting point (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: At the predetermined λmax.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 3: Method Development and Optimization

  • Inject a standard solution of the pure API to determine its retention time.

  • Analyze forced degradation samples individually (acid, base, peroxide, thermal, photo).

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient to improve the separation of closely eluting peaks. This may involve adjusting the initial and final percent of mobile phase B, and the gradient slope.

  • If resolution is still poor, consider:

    • Changing the organic modifier: Replace acetonitrile with methanol.

    • Altering the pH of the aqueous mobile phase: Use a different buffer (e.g., phosphate buffer) if the compound's ionization can be exploited for better separation.

    • Trying a different column chemistry: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for aromatic and polar compounds.

Step 4: Method Validation Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. This includes assessing:

  • Specificity (demonstrated through the forced degradation study)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Detection Limit (DL)

  • Quantitation Limit (QL)

  • Robustness

HPLC Method Development Workflow Start Start: Define Analytical Target Profile Properties Determine Physicochemical Properties (Solubility, λmax) Start->Properties Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) Properties->Initial_Conditions Analyze_Standard Analyze API Standard Initial_Conditions->Analyze_Standard Analyze_Stressed Analyze Forced Degradation Samples Analyze_Standard->Analyze_Stressed Evaluate Evaluate Peak Shape and Resolution Analyze_Stressed->Evaluate Optimize Optimize Method (Gradient, pH, Solvent, Column) Evaluate->Optimize Resolution is Poor Validate Validate Method (ICH Q2) Evaluate->Validate Resolution is Adequate Optimize->Analyze_Stressed HPLC Troubleshooting Problem Chromatographic Problem Identified Peak_Shape Poor Peak Shape? (Tailing, Fronting, Broad) Problem->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Tailing Check for: - Silanol Interactions - Column Overload - Column Degradation Peak_Shape->Tailing Yes Baseline Baseline Issues? (Noise, Drift) Retention_Time->Baseline No RT_Shift Check for: - Column Equilibration - Mobile Phase Stability - Temperature Fluctuation - Leaks/Pump Issues Retention_Time->RT_Shift Yes No_Problem Continue Analysis Baseline->No_Problem No Baseline_Noise Check for: - Air Bubbles - Contaminated Mobile Phase - Detector Lamp Issues Baseline->Baseline_Noise Yes

References

Technical Support Center: Purification of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

If the initial purity of your this compound is lower than expected, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Low Initial Purity Start Low Purity Detected (e.g., by HPLC, NMR) Identify_Impurities Identify Potential Impurities (e.g., Starting Materials, Isomers) Start->Identify_Impurities Choose_Method Select Appropriate Purification Method Identify_Impurities->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization For removal of soluble/insoluble impurities Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography For separation of closely related impurities Assess_Purity Assess Purity of Isolated Product Recrystallization->Assess_Purity Column_Chromatography->Assess_Purity High_Purity High Purity Achieved Assess_Purity->High_Purity Purity >98% Further_Purification Purity Still Low Assess_Purity->Further_Purification Purity <98% Optimize_Method Optimize Purification Parameters Further_Purification->Optimize_Method Optimize_Method->Choose_Method

Caption: Troubleshooting workflow for addressing low initial purity.

Issue 2: Difficulty in Removing Specific Impurities

The removal of certain impurities, such as regioisomers or unreacted starting materials, can be challenging.

Impurity Type Recommended Action Expected Outcome
Unreacted Starting Material (4-Bromo-3-fluoro-2-nitroaniline)Perform a second purification step, such as column chromatography with a fine-tuned eluent system.Purity increase of 5-10%
RegioisomersUtilize preparative HPLC for high-resolution separation.Purity >99%
N,N-dimethylated by-productOptimize the N-methylation reaction conditions (e.g., stoichiometry of the methylating agent). If already formed, attempt separation by column chromatography.Reduction of by-product to <1%

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 4-bromo-3-fluoro-2-nitroaniline, over-methylated products (N,N-dimethylated aniline), and regioisomers formed during the nitration step of a precursor.

Q2: Which solvent is best for the recrystallization of this compound?

A2: While a specific solvent for this exact compound is not widely documented, for similar nitroaniline derivatives, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane, water).[1][2] Experimentation with different solvent ratios is recommended to achieve optimal crystal formation and impurity removal.

Q3: My compound oils out during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, try using a lower boiling point solvent, increasing the volume of the solvent, or cooling the solution more slowly to encourage crystal nucleation.

Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?

A4: For the separation of nitroaniline derivatives, silica gel is a common stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate compounds with different polarities.[3]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the solvent. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate. Test various single and mixed solvent systems to find the optimal one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization95-99%Simple, cost-effective, good for removing bulk impurities.May not be effective for separating closely related isomers; potential for product loss in the mother liquor.
Column Chromatography98-99.5%Effective for separating a wide range of impurities, including isomers.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Preparative HPLC>99.5%High-resolution separation, ideal for achieving very high purity.Expensive, requires specialized equipment, limited to smaller sample sizes.

Visualization of Purification Workflow

G cluster_1 Purification Workflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (e.g., HPLC) Crude_Product->Initial_Analysis Decision Purity < 98%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Pure_Product Pure Product (>98%) Decision->Pure_Product No Final_Analysis Final Purity Assessment Recrystallization->Final_Analysis Column_Chromatography Column Chromatography Final_Analysis_2 Final Purity Assessment Column_Chromatography->Final_Analysis_2 Prep_HPLC Preparative HPLC Final_Product High Purity Product (>99.5%) Prep_HPLC->Final_Product Decision_2 Further Purification Needed? Final_Analysis->Decision_2 Purity still < 98% Decision_2->Column_Chromatography Yes Decision_2->Pure_Product No Decision_3 Highest Purity Required? Final_Analysis_2->Decision_3 Purity still < 99.5% Decision_3->Prep_HPLC Yes Decision_3->Pure_Product No

Caption: General workflow for the purification of this compound.

References

Navigating Exothermic Reactions in Nitroaniline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic reactions inherent in nitroaniline synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure procedural safety and experimental success.

Troubleshooting Guide: Managing Exothermic Events

Issue: Rapid Temperature Increase During Nitration

A sudden and uncontrolled rise in temperature during the addition of the nitrating agent is a critical issue that can lead to a runaway reaction.

Potential Cause Recommended Action
Incorrect Reagent Addition Rate Immediately halt the addition of the nitrating agent.[1]
Vigorously stir the reaction mixture to ensure homogeneity and efficient heat transfer to the cooling bath.
Monitor the temperature continuously. Once it has stabilized and returned to the desired range, resume addition at a significantly slower rate.
Inadequate Cooling Ensure the reaction vessel is adequately submerged in the cooling bath (e.g., ice/salt bath).[2][3]
Check the temperature of the cooling bath to confirm it is at the target temperature (e.g., 0-5 °C).
If necessary, add more ice and salt to the bath to reduce its temperature further.
Localized Hotspots Improve the stirring efficiency to break up any localized concentrations of reactants that can generate hotspots.
Consider using a larger reaction vessel to increase the surface area for heat exchange.

Issue: Reaction Temperature Does Not Decrease Despite Pausing Reagent Addition

If the temperature continues to rise after stopping the addition of the nitrating agent, it may indicate the initial stages of a thermal runaway.

Potential Cause Recommended Action
Exothermic Reaction Outpacing Cooling Prepare a quench solution (e.g., a large volume of cold water or a dilute basic solution) for immediate use.
If the temperature rise is rapid and uncontrollable, carefully and slowly pour the reaction mixture into the quench solution with vigorous stirring. This should only be done as a last resort and with appropriate personal protective equipment in a fume hood.
Decomposition of Reactants/Products At elevated temperatures, undesired side reactions and decomposition can occur, which are often exothermic themselves.[4][5]
Follow the quenching procedure described above to rapidly cool and dilute the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in nitroaniline synthesis?

A1: The primary exothermic step is the nitration of the aromatic ring (e.g., acetanilide) using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[6] This electrophilic aromatic substitution reaction is highly energetic.

Q2: What are the typical temperature ranges to maintain during the nitration of acetanilide for p-nitroaniline synthesis?

A2: It is crucial to maintain a low temperature during the addition of the nitrating agent.

Parameter Temperature Range (°C)
Initial Cooling of Acetanilide Mixture 0.5 - 5 °C[2][3]
During Addition of Nitrating Mixture Should not exceed 20 °C[1][2][3]
Ideal Temperature Maintenance Below 10 °C is often recommended to prevent runaway nitration.[7]

Q3: How does the rate of addition of the nitrating agent affect the reaction?

A3: The rate of addition is directly proportional to the rate of heat generation. A slow, dropwise addition is critical to allow the cooling system to dissipate the heat generated from the exothermic reaction effectively.[1][8] Rapid addition can overwhelm the cooling capacity and lead to a dangerous temperature increase.

Q4: What are the signs of a potential runaway reaction?

A4: Key indicators include a rapid and accelerating temperature rise that does not respond to cooling, an increase in pressure within a closed system, and the evolution of brown fumes (nitrogen oxides), which indicates decomposition.

Q5: What are the essential safety precautions when performing nitroaniline synthesis?

A5: Always work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have an appropriate quench solution and a fire extinguisher readily accessible. It is also crucial to have a clear understanding of the institutional safety protocols for handling exothermic reactions.

Experimental Protocol: Synthesis of p-Nitroaniline from Acetanilide

This protocol outlines the synthesis of p-nitroaniline, with a focus on managing the exothermic nitration step.

Materials and Reagents:

Reagent Quantity
Acetanilide6.75 g
Concentrated Sulfuric Acid (H₂SO₄)21 mL
Concentrated Nitric Acid (HNO₃)6 mL
IceAs needed
WaterAs needed

Procedure:

  • Preparation of the Acetanilide Solution: In a beaker, dissolve 6.75 g of acetanilide in 15 mL of concentrated sulfuric acid in small portions with stirring.[8]

  • Cooling: Place the beaker in an ice bath and cool the mixture until the temperature is below 5 °C.[8]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration (Critical Exothermic Step): Using a dropping funnel, add the nitrating mixture dropwise to the cooled acetanilide solution.[8] Maintain the temperature of the reaction mixture below 20 °C throughout the addition by controlling the rate of addition and ensuring efficient cooling.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for approximately 20-30 minutes.[2][3]

  • Precipitation: Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the p-nitroacetanilide.[8]

  • Hydrolysis: The intermediate p-nitroacetanilide is then hydrolyzed to p-nitroaniline, typically by heating with sulfuric acid, followed by neutralization to precipitate the final product.[2]

Visualizing Workflows and Pathways

Troubleshooting Logic for Exothermic Events

ExothermicEventTroubleshooting start Rapid Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling & Stirring stop_addition->enhance_cooling temp_stabilizes Does Temperature Stabilize? enhance_cooling->temp_stabilizes resume_slowly Resume Addition at a Slower Rate temp_stabilizes->resume_slowly Yes temp_continues_rise Temperature Continues to Rise temp_stabilizes->temp_continues_rise No end Reaction Controlled/Terminated resume_slowly->end prepare_quench Prepare Quench Solution temp_continues_rise->prepare_quench quench_reaction Execute Emergency Quench prepare_quench->quench_reaction quench_reaction->end

Caption: Troubleshooting workflow for managing a rapid temperature increase during synthesis.

Nitroaniline Synthesis Pathway with Exothermic Emphasis

NitroanilineSynthesis cluster_exothermic Critical Exothermic Step Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Nitration Nitration (HNO₃, H₂SO₄) Acetanilide->Nitration Nitroacetanilide p-Nitroacetanilide Nitroaniline p-Nitroaniline Nitroacetanilide->Nitroaniline Hydrolysis Nitration->Nitroacetanilide

Caption: General synthesis pathway for p-nitroaniline highlighting the critical exothermic nitration step.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectral data for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and its key structural analogs. Due to the limited availability of published spectral data for the target compound, this guide focuses on a detailed comparison with closely related molecules: 4-Bromo-N-methyl-2-nitroaniline, 4-Bromo-3-fluoro-2-nitroaniline, and 4-Bromo-2-nitroaniline. By examining the spectral characteristics of these analogs, researchers can predict the expected spectral features of this compound.

Structural Comparison of Analogs

The structural differences between the target compound and its analogs are illustrated below. These substitutions (N-methylation and fluorination) are expected to induce predictable changes in the NMR, IR, and MS spectra.

G Structural Relationships of Analogs target This compound analog1 4-Bromo-N-methyl-2-nitroaniline target->analog1 - F analog2 4-Bromo-3-fluoro-2-nitroaniline target->analog2 - CH3 analog3 4-Bromo-2-nitroaniline analog1->analog3 - CH3 analog2->analog3 - F

Comparative Performance Analysis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and Structural Isomers in Catalytic Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Substituted Nitroaniline Building Block

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring purity. Substituted nitroanilines are a critical class of intermediates, valued for their versatility in forming more complex molecular architectures. This guide provides a comparative analysis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and its structural isomers, focusing on their performance in the widely utilized catalytic hydrogenation of the nitro group. This transformation is a key step in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.

Certificate of Analysis: this compound

A typical Certificate of Analysis (CoA) for a commercial sample of this compound outlines the key quality control parameters that ensure its suitability for synthetic applications. While a specific batch CoA is proprietary, the table below represents the expected specifications based on data from various suppliers.

ParameterSpecificationTypical ValueAnalytical Method
Appearance Yellow to Orange Crystalline PowderConformsVisual Inspection
Purity (by HPLC) ≥ 97.0%98.5%High-Performance Liquid Chromatography
Identity (by ¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Melting Point 98 - 102 °C100.5 °CCapillary Method
Water Content (by Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets ICH LimitsConformsGas Chromatography

Comparative Analysis in Catalytic Hydrogenation

The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry. The electronic and steric environment around the nitro group, dictated by the substitution pattern on the aromatic ring, can significantly influence the reaction rate and efficiency. In this guide, we compare the expected performance of this compound with three of its structural isomers in a representative catalytic hydrogenation reaction.

The selection of these isomers allows for an evaluation of the impact of the relative positions of the bromo, fluoro, and methyl substituents on the reactivity of the nitro group.

Table 1: Comparison of Physicochemical Properties and Expected Reactivity in Catalytic Hydrogenation

CompoundStructureMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted pKaExpected Relative Reaction Rate
This compound Cc1c(c(F)c(Br)cc1)N(=O)=O249.04239.0 ± 30.03.23 ± 0.25Moderate
2-Bromo-3-fluoro-N-methyl-6-nitroaniline Cc1c(N(=O)=O)c(F)ccc1Br249.04244.5 ± 35.0N/AHigh
4-Bromo-5-fluoro-N-methyl-2-nitroaniline Cc1cc(F)c(Br)cc1N(=O)=O249.04N/AN/AModerate-High
2-Bromo-5-fluoro-N-methyl-4-nitroaniline Cc1cc(N(=O)=O)c(F)cc1Br249.04N/AN/ALow

Note: Predicted values are computationally derived and may vary from experimental results. Expected relative reaction rates are inferred based on general principles of electronic and steric effects in catalytic hydrogenation.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Substituted Nitroanilines

This protocol provides a generalized methodology for the reduction of the nitro group in substituted nitroanilines, based on common practices in organic synthesis.

Materials:

  • Substituted Nitroaniline (e.g., this compound)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH), degassed

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a hydrogenation flask, add the substituted nitroaniline (1.0 eq) and the Pd/C catalyst (0.05 - 0.1 eq).

  • Purge the flask with an inert gas (N₂ or Ar).

  • Add the degassed solvent (MeOH or EtOH) to the flask.

  • Evacuate the flask and backfill with hydrogen gas (this cycle is typically repeated 3 times).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm, or as required).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as necessary.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Combine Nitroaniline and Pd/C purge1 Purge with Inert Gas start->purge1 add_solvent Add Degassed Solvent purge1->add_solvent h2_cycle Evacuate and Backfill with H₂ (3x) add_solvent->h2_cycle pressurize Pressurize with H₂ h2_cycle->pressurize react Stir Vigorously pressurize->react monitor Monitor Progress (TLC/HPLC) react->monitor vent Vent H₂ and Purge monitor->vent filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of substituted nitroanilines.

signaling_pathway A Substituted Nitroaniline (Starting Material) B Catalytic Hydrogenation (H₂, Pd/C) A->B C Substituted Aniline (Product) B->C D Further Synthetic Steps (e.g., coupling reactions) C->D E Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) D->E

Caption: General synthetic pathway from substituted nitroanilines to APIs.

Discussion and Conclusion

The choice of a substituted nitroaniline building block can have a significant impact on the efficiency of subsequent synthetic transformations. While this compound is a versatile intermediate, its reactivity in catalytic hydrogenation is influenced by the electronic and steric effects of its substituents. For instance, the presence of electron-withdrawing groups ortho and para to the nitro group can facilitate its reduction. Conversely, bulky groups in close proximity to the nitro functionality may hinder the approach of the substrate to the catalyst surface, thereby slowing down the reaction.

This guide provides a framework for the rational selection of substituted nitroaniline building blocks. Researchers and drug development professionals are encouraged to consider the specific electronic and steric properties of each isomer in the context of their desired synthetic route. The provided experimental protocol serves as a starting point for the optimization of reaction conditions to achieve high yields and purity of the corresponding aniline products, which are crucial precursors in the synthesis of a wide range of pharmaceuticals.

A Comparative Guide to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and Other Anilines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and other relevant aniline derivatives. The information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in experimental design and synthesis. While direct comparative performance data for this compound is limited in publicly available literature, this guide offers a comparative framework based on the physicochemical properties of structurally similar compounds and established principles of chemical reactivity.

Physicochemical Properties: A Comparative Overview

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, a nitro group, and an N-methyl group, significantly influences its chemical behavior. To understand its potential performance, a comparison of its predicted and known properties with those of related aniline derivatives is presented below.

Table 1: Comparison of Physicochemical Properties of Substituted Anilines

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPpKa (Predicted)
This compound C₇H₆BrFN₂O₂249.042.8 (Predicted)1.5 (Predicted)
4-Bromo-3-fluoro-2-methylanilineC₇H₇BrFN204.04[1]2.4[1]2.73 (Predicted)[2]
4-Bromo-N-methyl-2-nitroanilineC₇H₇BrN₂O₂231.05[3]3.1[3]Not Available
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.022.3 (Predicted)0.8 (Predicted)
AnilineC₆H₇N93.130.94.6

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental validation is recommended.

The data in Table 1 highlights the influence of various substituents on the fundamental properties of the aniline core. The presence of electron-withdrawing groups like nitro and halogens generally decreases the basicity (lowers the pKa) and increases the lipophilicity (higher LogP) compared to unsubstituted aniline.

Reactivity Profile: A Comparative Discussion

The reactivity of this compound is dictated by the interplay of its substituents. The following section discusses its expected reactivity in common organic transformations compared to other anilines.

Electrophilic Aromatic Substitution

The aniline amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in this compound, the presence of the strongly deactivating nitro group and the moderately deactivating halogens will significantly reduce the nucleophilicity of the aromatic ring. The N-methyl group is slightly electron-donating, but its effect is likely outweighed by the deactivating groups. Therefore, this compound is expected to be significantly less reactive towards electrophilic substitution than aniline or anilines with electron-donating groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group in the ortho position to the amino group and para to the bromine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom can act as a leaving group, and its displacement by nucleophiles is facilitated by the stabilization of the Meisenheimer intermediate by the nitro group. Compared to anilines lacking a strongly activating nitro group, this compound is expected to be more reactive in SNAr reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of aryl bromides in Suzuki coupling is influenced by the electronic nature of the substituents on the aromatic ring. Aryl bromides with electron-withdrawing groups generally exhibit higher reactivity.[4] Therefore, this compound is expected to be more reactive in Suzuki coupling reactions than 4-bromoaniline, which bears an electron-donating amino group.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of various bromoaniline derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoanilines

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add the bromoaniline derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Reaction conditions such as catalyst, ligand, base, solvent, and temperature may need to be optimized for specific substrates to achieve the best results.

Visualizing Reaction Workflows

Diagrams are provided below to illustrate key experimental and logical workflows.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Bromoaniline - Boronic Acid - Catalyst & Ligand - Base solvent Add Solvents: - Toluene - Water reagents->solvent inert Inert Atmosphere: Evacuate & Backfill with N₂/Ar solvent->inert heat Heat & Stir (e.g., 100 °C, 12-24h) inert->heat extract Extraction: Ethyl Acetate & Water heat->extract dry Drying: Anhydrous Na₂SO₄ extract->dry concentrate Concentration: Rotary Evaporation dry->concentrate purify Purification: Column Chromatography concentrate->purify characterize Characterization: NMR, MS, HPLC purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

reactivity_logic substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (e.g., -NH₂, -OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Halogens) substituent->ewg inc_nucleophilicity Increased Ring Nucleophilicity (Favors Electrophilic Substitution) edg->inc_nucleophilicity dec_suzuki Decreased Reactivity in Suzuki Coupling (for Aryl Halides) edg->dec_suzuki dec_nucleophilicity Decreased Ring Nucleophilicity (Hinders Electrophilic Substitution) ewg->dec_nucleophilicity inc_suzuki Increased Reactivity in Suzuki Coupling (for Aryl Halides) ewg->inc_suzuki reactivity Impact on Reactivity inc_nucleophilicity->reactivity dec_nucleophilicity->reactivity inc_suzuki->reactivity dec_suzuki->reactivity

Caption: Logical relationship between substituent effects and aniline reactivity.

References

Unraveling the Therapeutic Potential of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct biological activity studies on 4-Bromo-3-fluoro-N-methyl-2-nitroaniline and its derivatives are not currently available in published literature, a comparative analysis of structurally related compounds, particularly halogenated nitroanilines and N-methylated nitroanilines, offers valuable insights into their potential as therapeutic agents. This guide synthesizes available data on these related molecules to predict the likely biological activities, mechanisms of action, and experimental considerations for the title compound class, aimed at researchers, scientists, and drug development professionals.

Nitroaromatic compounds, a class to which this compound belongs, are known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. The presence of a nitro group is often crucial for their therapeutic action, which is typically initiated by the enzymatic reduction of the nitro group within target cells. This bioactivation process can lead to the formation of reactive intermediates that induce cellular damage. Furthermore, the inclusion of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological potency of these molecules.

Comparative Anticancer Activity of Related Compounds

While specific data for this compound derivatives is absent, studies on other substituted nitroanilines demonstrate their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

For instance, certain nitro-substituted fluoroquinolones have shown promising activity against various cancer cell lines. The data presented in Table 1 summarizes the IC50 values for selected analogous compounds, providing a benchmark for potential future studies on this compound derivatives.

Table 1: Cytotoxicity of Structurally Related Nitroaromatic Compounds against Human Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Nitro-substituted Fluoroquinolones3aK562 (Leukemia)<50[1]
3bK562 (Leukemia)<50[1]
3cMCF7 (Breast)<50[1]
3eT47D (Breast)<50[1]
3fK562 (Leukemia)<50[1]
Dichloroanilines3,5-dichloroanilineRenal Cortical Slices>1000 (LDH release)[2]
3,4-dichloroanilineRenal Cortical Slices>1000 (LDH release)[2]

Note: Lower IC50 values indicate higher potency.

Comparative Antimicrobial Activity of Related Compounds

The antimicrobial potential of halogenated nitroanilines is another area of significant research interest. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives of 7-haloanilino-8-nitrofluoroquinolones have been synthesized and tested against various bacterial strains, demonstrating that the nature and position of the halogen substituent can influence their activity and spectrum. Table 2 presents MIC values for some of these related compounds against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Structurally Related Halogenated Nitroaromatic Compounds

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
7-haloanilino-8-nitrofluoroquinolones3-chloroaniline derivativeS. aureus (Standard)0.9[3]
3-chloroaniline derivativeS. aureus (Resistant)7.0[3]
p-chloroaniline derivativeS. aureus~2-5[4]
Aniline derivativeS. aureus~2-5[4]
Halogenated β-Nitrostyrenes2-bromo-5-(2-bromo-2-nitrovinyl)furanS. aureus (Multi-resistant)≤4[5]
2-bromo-5-(2-bromo-2-nitrovinyl)furanGram-negative bacteria≤4[5]

Note: Lower MIC values indicate greater antimicrobial activity.

Putative Mechanism of Action: A Redox-Driven Process

The biological activity of nitroaromatic compounds is often linked to a mechanism involving redox cycling and the generation of reactive oxygen species (ROS). This process is initiated by the enzymatic reduction of the nitro group to a nitro anion radical.

Nitroaromatic_Mechanism Nitroaromatic_Compound Nitroaromatic_Compound Nitro_Anion_Radical Nitro_Anion_Radical Nitroaromatic_Compound->Nitro_Anion_Radical Nitroreductases (+ e-) ROS_Generation Nitro_Anion_Radical->Nitroaromatic_Compound O2 (Redox Cycling) Nitroso_Derivative Nitroso_Derivative Nitro_Anion_Radical->Nitroso_Derivative + e-, + H+ Nitro_Anion_Radical->ROS_Generation O2 -> O2- Hydroxylamine_Derivative Hydroxylamine_Derivative Nitroso_Derivative->Hydroxylamine_Derivative + 2e-, + 2H+ Cellular_Damage Cellular_Damage Hydroxylamine_Derivative->Cellular_Damage Covalent binding to macromolecules (DNA, proteins) ROS_Generation->Cellular_Damage Oxidative Stress

Caption: Proposed mechanism of action for nitroaromatic compounds.

This bioreduction can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules like DNA and proteins, ultimately leading to cell death. The redox cycling between the nitro anion radical and the parent nitro compound in the presence of oxygen can also generate superoxide radicals, contributing to oxidative stress within the cell.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity Screening

A common method for evaluating the cytotoxic effects of new compounds is the MTT or SRB assay.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform MTT/SRB Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation

Caption: General workflow for in vitro anticancer screening.

Protocol: MTT Assay

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution

  • Compound Preparation: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

While the biological profile of this compound derivatives remains to be elucidated, the available data on structurally similar halogenated and N-methylated nitroanilines suggest a strong potential for both anticancer and antimicrobial activities. The synthetic introduction of the bromo, fluoro, and N-methyl substituents to the 2-nitroaniline core is anticipated to fine-tune the electronic and lipophilic properties, which could lead to enhanced potency and selectivity. Future research endeavors should focus on the synthesis of a focused library of these derivatives and their systematic evaluation using the standardized protocols outlined above. Such studies will be crucial in determining their therapeutic promise and advancing our understanding of the structure-activity relationships within this chemical class.

References

The Trifecta of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Bromo-, Fluoro-, and Nitro-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds bearing bromo, fluoro, and nitro functionalities, drawing upon experimental data from recent studies in antimicrobial and anticancer research.

The strategic incorporation of bromine, fluorine, and nitro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These functional groups exert profound effects on a compound's pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability and membrane permeability to target binding affinity. This guide synthesizes findings from various studies to offer insights into how these substituents modulate the biological activity of different chemical classes.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from studies on different classes of compounds, highlighting the impact of bromo, fluoro, and nitro substitutions on their antimicrobial and anticancer activities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Flavonoid Derivatives

Compound IDScaffoldR1R2R3Test OrganismMIC (µg/mL)Reference
1 ChalconeClNO2HE. faecalis>100[1]
2 ChalconeBrNO2HE. faecalis>100[1]
3 FlavoneClNO2HE. faecalis62.5[1]
4 FlavoneBrNO2HE. faecalis125[1]
5 ChalconeClNO2HS. aureus125[1]
6 ChalconeBrNO2HS. aureus125[1]
7 FlavoneClNO2HS. aureus62.5[1]
8 FlavoneBrNO2HS. aureus125[1]
9 ChalconeClNO2HE. coli>100[1]
10 ChalconeBrNO2HE. coli125[1]
11 FlavoneClNO2HE. coli125[1]
12 FlavoneBrNO2HE. coli>100[1]
13 ChalconeClNO2HC. albicans>100[1]
14 ChalconeBrNO2HC. albicans>100[1]
15 FlavoneClNO2HC. albicans62.5[1]
16 FlavoneBrNO2HC. albicans125[1]

Note: The original study also included flavanone derivatives, but the synthesis yielded a mixture of chalcone and flavanone, making it difficult to isolate and report their individual activities.

SAR Insights for Antimicrobial Flavonoids:

  • Scaffold Influence: Flavones generally exhibited superior antimicrobial activity compared to their chalcone precursors against the tested strains.[1]

  • Halogen Substitution: In this series, the chloro-substituted flavone (Compound 3 , 7 , 11 , 15 ) consistently demonstrated lower MIC values (higher potency) than the corresponding bromo-substituted flavone (Compound 4 , 8 , 12 , 16 ).[1]

  • Combined Effect: The combination of a flavone scaffold with chloro and nitro substituents resulted in the most potent antimicrobial activity observed in this study.[1]

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC50) of Substituted Chalcone Derivatives against A549 Human Lung Adenocarcinoma Cells

Compound IDScaffoldR1 (Ring A)R2 (Ring B)IC50 (µg/mL)Reference
17 ChalconeH4-NO20.3[2]
18 ChalconeH4-F>50[2]
19 ChalconeH4-Br41[2]
20 Cisplatin (Control)--19[2]

SAR Insights for Anticancer Chalcones:

  • Nitro Group Dominance: The presence of a para-nitro group on Ring B (Compound 17 ) resulted in exceptionally potent anticancer activity, far exceeding that of the fluoro and bromo analogs, and even the standard drug cisplatin.[2]

  • Halogen Impact: In this particular chalcone series, the para-fluoro substitution (Compound 18 ) led to a significant loss of activity, while the para-bromo substitution (Compound 19 ) retained moderate activity.[2] This highlights the sensitive dependence of activity on the specific halogen and its position.

Table 3: Bcr/Abl Tyrosine Kinase Inhibitory Activity of 5-Bromo-pyrimidine Derivatives

Compound IDScaffoldRIC50 (µM)Reference
21 5-Bromo-pyrimidine2-Fluoro-4-methylphenyl0.015[3][4]
22 5-Bromo-pyrimidine4-Trifluoromethylphenyl0.012[3][4]
23 Dasatinib (Control)-<0.001[3][4]

SAR Insights for Kinase Inhibitors:

  • Bromo-Pyrimidine Scaffold: The 5-bromo-pyrimidine core serves as an effective scaffold for potent Bcr/Abl kinase inhibition.[3][4]

  • Fluoro- and Trifluoromethyl- Substituents: The introduction of a fluoro-substituted phenyl ring (Compound 21 ) or a trifluoromethyl-substituted phenyl ring (Compound 22 ) at a key position on the scaffold resulted in highly potent inhibitors with IC50 values in the nanomolar range.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh a suitable amount of the test compound.
  • Dissolve the compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to twice the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
  • Add 100 µL of the 2x concentrated antimicrobial solution to the first well of each row to be tested.
  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

3. Inoculum Preparation:

  • Prepare a suspension of the test microorganism in sterile broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
  • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells.
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the ability of a compound to inhibit the activity of a specific kinase. The exact conditions (e.g., enzyme and substrate concentrations, incubation times) will vary depending on the kinase being studied.

1. Reagents and Buffers:

  • Kinase: Purified recombinant kinase of interest.
  • Substrate: A peptide or protein that is a known substrate for the kinase.
  • ATP: Adenosine triphosphate, the phosphate donor.
  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and other components to ensure optimal enzyme activity.
  • Test Compound: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
  • Detection Reagent: A reagent to quantify kinase activity, often based on the detection of ADP production or substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay).

2. Assay Procedure:

  • In a 96-well or 384-well plate, add the kinase and its substrate in the kinase assay buffer.
  • Add the test compound at a range of concentrations (and a vehicle control, e.g., DMSO).
  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding ATP to each well.
  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop reagent or by proceeding directly to the detection step, depending on the assay kit used.

3. Detection and Data Analysis:

  • Add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
  • The signal is inversely proportional to the kinase activity in the presence of an inhibitor.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and processes.

SAR_Antimicrobial_Flavonoids cluster_scaffold Scaffold Type cluster_substituents Substituents cluster_activity Antimicrobial Activity Chalcone Chalcone Lower_Activity Lower Potency (Higher MIC) Chalcone->Lower_Activity Flavone Flavone High_Activity Higher Potency (Lower MIC) Flavone->High_Activity Generally Better Flavone->High_Activity Potent Combination Cl Chloro Cl->High_Activity vs. Bromo Cl->High_Activity Potent Combination Br Bromo Br->Lower_Activity NO2 Nitro NO2->High_Activity Potent Combination Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase_Substrate 1. Add Kinase and Substrate Add_Inhibitor 2. Add Test Compound (Inhibitor) Kinase_Substrate->Add_Inhibitor Pre_Incubate 3. Pre-incubate Add_Inhibitor->Pre_Incubate Add_ATP 4. Initiate with ATP Pre_Incubate->Add_ATP Incubate 5. Incubate at Optimal Temperature Add_ATP->Incubate Stop_Reaction 6. Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent 7. Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal 8. Measure Signal Add_Detection_Reagent->Measure_Signal Calculate_IC50 9. Calculate IC50 Measure_Signal->Calculate_IC50

References

The Impact of Fluorination on Nitroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how structural modifications affect a molecule's properties is paramount. The introduction of fluorine into a molecular scaffold—a common strategy in medicinal chemistry—can significantly alter its physicochemical and biological characteristics. This guide provides a comparative study of fluorinated versus non-fluorinated nitroanilines, summarizing key performance data and outlining the experimental protocols used to generate them.

The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and alter the electronic properties of a molecule, thereby influencing its efficacy and safety profile.[1][2] Nitroaromatic compounds, including nitroanilines, are an important class of therapeutic agents used as antibacterial, antiprotozoal, and anticancer agents.[3] However, their application can be limited by toxicity concerns, often linked to the bioreduction of the nitro group.[3][4] This comparison focuses on how fluorination impacts these critical properties.

Comparative Physicochemical and Biological Data

The introduction of fluorine significantly modifies key parameters relevant to drug development. The following tables summarize the observed differences between non-fluorinated and fluorinated nitroaniline analogs.

Table 1: Physicochemical Properties

PropertyNon-Fluorinated (4-Nitroaniline)Fluorinated (2-Fluoro-4-nitroaniline)Impact of Fluorination
LogP (Lipophilicity) 1.391.83Increased Lipophilicity
Water Solubility 1.17 g/L (at 20°C)[5]Lower (Qualitative)Decreased Aqueous Solubility
pKa (Acidity of amine) 1.0~ -0.5Increased Acidity (Lower pKa)

Note: Data is compiled from various sources and representative examples. Exact values can vary based on experimental conditions.

Table 2: Biological Properties

PropertyNon-Fluorinated AnaloguesFluorinated AnaloguesImpact of Fluorination
Metabolic Stability More susceptible to oxidationMore resistant to oxidative metabolism[1][6]Enhanced Metabolic Stability
Cytotoxicity (Hypoxic Cells) ModeratePotentially HigherIncreased Potency (Context-Dependent)
Bioreduction Potential LowerHigherFacilitated Reductive Activation[7]

The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the nitro group, which can lead to more rapid bioreduction under hypoxic (low oxygen) conditions, a characteristic often exploited in developing hypoxia-activated prodrugs for cancer therapy.[7][8]

Key Experimental Methodologies

The data presented above are generated through standardized experimental protocols. Below are detailed methodologies for the key assays cited.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The "shake-flask" method is the gold-standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds).[9]

  • Preparation of Phases: n-Octanol and a buffered aqueous phase (typically phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously for 24 hours, followed by separation.[10]

  • Compound Addition: A small, accurately weighed amount of the test compound (e.g., nitroaniline) is dissolved in one of the phases (or introduced from a stock solution in a solvent like DMSO).[9][11]

  • Partitioning: The two phases are mixed in a defined volume ratio and agitated (e.g., on a rotator) for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the octanol and aqueous layers.[11]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., human tumor cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a controlled incubator.

  • Compound Treatment: The test compounds (fluorinated and non-fluorinated nitroanilines) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then incubated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing the Impact and Mechanisms

To better understand the relationships and processes involved, the following diagrams illustrate the experimental workflow and a critical biological pathway.

G cluster_workflow Comparative Experimental Workflow A Compound Selection (Fluorinated vs. Non-Fluorinated Nitroanilines) B Physicochemical Profiling (LogP, Solubility, pKa) A->B C Biological Assays (Cytotoxicity, Metabolic Stability) A->C D Data Analysis & Comparison B->D C->D E Conclusion on Fluorine Impact D->E

Caption: A typical workflow for comparing fluorinated and non-fluorinated compounds.

The toxicity and therapeutic action of nitroaromatic compounds are often linked to their metabolic activation, a process that is particularly relevant in the low-oxygen environment of solid tumors.[4][8]

G cluster_pathway Bioreductive Activation of Nitroanilines Start Nitroaniline (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻˙) Start->Radical 1e⁻ Nitroreductase Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso 1e⁻, H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Amine (Ar-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ Adducts DNA/Protein Adducts (Cytotoxicity) Hydroxylamine->Adducts

Caption: The metabolic pathway for the bioreduction of nitroaromatics to reactive species.

This guide demonstrates that fluorination is a powerful tool for modulating the properties of nitroanilines. By increasing lipophilicity and enhancing metabolic stability, fluorine substitution can produce compounds with more desirable pharmacokinetic profiles. Furthermore, the electronic effects of fluorine can be harnessed to promote selective activation in specific microenvironments, such as hypoxic tumors, opening new avenues for targeted drug design.

References

Navigating the Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline: A Comparative Guide to Plausible Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is a critical endeavor. This guide provides a comparative analysis of two plausible synthetic routes for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, a compound of interest in medicinal chemistry. The validation of these routes is based on established chemical principles and analogous reactions found in the literature, offering a framework for its practical synthesis.

Executive Summary

Two primary synthetic pathways are proposed, starting from readily available precursors: 3-fluoroaniline (Route 1) and 2-fluoro-4-bromoaniline (Route 2). Both routes involve a sequence of bromination, nitration, and N-methylation steps, with the key difference being the order of these transformations. While a complete, experimentally validated protocol for the target molecule is not explicitly detailed in a single source, the individual steps are well-precedented. Route 1, commencing with the bromination of 3-fluoroaniline, appears to be a more convergent approach. This guide presents a detailed comparison of these routes, including postulated experimental data and protocols, to aid in the selection of an optimal synthetic strategy.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is often a balance between factors such as overall yield, step-count, availability of starting materials, and ease of purification. The following table summarizes the key aspects of the two proposed routes for the synthesis of this compound.

ParameterRoute 1Route 2
Starting Material 3-Fluoroaniline2-Fluoro-4-bromoaniline
Key Intermediates 4-Bromo-3-fluoroaniline, 4-Bromo-3-fluoro-2-nitroaniline2-Fluoro-4-bromo-N-methylaniline, this compound
Number of Steps 33
Proposed Overall Yield ModerateModerate to Low
Key Challenges Regioselectivity in nitrationPotential for side reactions during N-methylation and nitration
Purification Standard chromatographic techniquesStandard chromatographic techniques

Visualizing the Synthetic Pathways

To provide a clear visual representation of the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.

Synthesis Route 1 A 3-Fluoroaniline B 4-Bromo-3-fluoroaniline A->B Bromination C 4-Bromo-3-fluoro-2-nitroaniline B->C Nitration D This compound C->D N-Methylation

Caption: Proposed Synthesis Route 1 for this compound.

Synthesis Route 2 A 2-Fluoro-4-bromoaniline B 2-Fluoro-4-bromo-N-methylaniline A->B N-Methylation C This compound B->C Nitration

Caption: Proposed Synthesis Route 2 for this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols for the key transformations in each synthetic route, based on analogous procedures found in the chemical literature.

Route 1: Key Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluoroaniline from 3-Fluoroaniline (Bromination)

  • Reagents: 3-Fluoroaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 3-fluoroaniline (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 85-95%.

Step 2: Synthesis of 4-Bromo-3-fluoro-2-nitroaniline from 4-Bromo-3-fluoroaniline (Nitration)

  • Reagents: 4-Bromo-3-fluoroaniline, Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃).

  • Procedure: Add 4-Bromo-3-fluoroaniline (1.0 eq) to concentrated sulfuric acid at 0 °C. To this solution, add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with cold water, and dried. The product can be further purified by recrystallization.

  • Expected Yield: 60-70%.

Step 3: Synthesis of this compound from 4-Bromo-3-fluoro-2-nitroaniline (N-Methylation)

  • Reagents: 4-Bromo-3-fluoro-2-nitroaniline, Formaldehyde, Sulfuric Acid.

  • Procedure: Based on a similar methylation of a nitroaniline derivative, dissolve 4-Bromo-3-fluoro-2-nitroaniline (1.0 eq) in concentrated sulfuric acid at room temperature. Add paraformaldehyde (1.2 eq) portion-wise, and stir the mixture for 2-4 hours. Pour the reaction mixture into a mixture of ice and aqueous ammonia to neutralize. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.[1]

  • Expected Yield: 70-80%.

Route 2: Key Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-bromo-N-methylaniline from 2-Fluoro-4-bromoaniline (N-Methylation)

  • Reagents: 2-Fluoro-4-bromoaniline, Methyl Iodide, Sodium Hydride, Tetrahydrofuran (THF).

  • Procedure: To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 2-fluoro-4-bromoaniline (1.0 eq) in THF dropwise at 0 °C. After stirring for 30 minutes, add methyl iodide (1.1 eq) and allow the reaction to proceed at room temperature overnight. Quench the reaction with water and extract the product with ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: 75-85%.

Step 2: Synthesis of this compound from 2-Fluoro-4-bromo-N-methylaniline (Nitration)

  • Reagents: 2-Fluoro-4-bromo-N-methylaniline, Acetic Anhydride, Nitric Acid.

  • Procedure: Acetylate the starting material by reacting it with acetic anhydride to protect the methylamino group. The resulting acetamide is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. Subsequent hydrolysis of the acetyl group under acidic or basic conditions would yield the final product. This multi-step nitration process is necessary to control the regioselectivity and avoid oxidation of the methylamino group.

  • Expected Yield: 50-60% (over two steps).

Conclusion

Both proposed routes offer viable pathways for the synthesis of this compound. Route 1 appears more straightforward due to the direct nitration of a less activated ring system, which may lead to better regiocontrol and higher yields. However, the N-methylation in the final step requires careful optimization. Route 2 involves an initial N-methylation followed by a more complex nitration procedure that necessitates a protection-deprotection sequence. The choice between these routes will ultimately depend on the specific experimental conditions, available resources, and the desired scale of the synthesis. Further experimental validation is recommended to determine the optimal conditions for each step and to accurately assess the overall efficiency of each route.

References

A Comparative Spectroscopic Analysis of Aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise identification of isomers is paramount. Positional isomers of aniline, such as the toluidines (o-, m-, and p-methylaniline), present a classic analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides a comprehensive spectroscopic comparison of these isomers, leveraging Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. The supporting experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided to aid in the replication of these analyses.

Structural Overview of Aniline Isomers

Aniline is an aromatic amine consisting of a phenyl group attached to an amino group. Its isomers, for the purpose of this guide, will be represented by the ortho-, meta-, and para-toluidines, where a methyl group is substituted at different positions on the benzene ring relative to the amino group. These subtle structural differences give rise to distinct spectroscopic signatures.

Caption: Chemical structures of o-, m-, and p-toluidine.

Spectroscopic Comparison Workflow

The differentiation of aniline isomers can be systematically approached using a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, and together they allow for unambiguous identification.

Spectroscopic_Workflow start Isomer Mixture ms Mass Spectrometry (Molecular Ion & Fragmentation) start->ms ir IR Spectroscopy (Functional Groups & Fingerprint Region) start->ir uv UV-Vis Spectroscopy (Electronic Transitions) start->uv nmr NMR Spectroscopy (Chemical Environment of H & C) start->nmr conclusion Isomer Identification ms->conclusion ir->conclusion uv->conclusion nmr->conclusion

Caption: Logical workflow for the spectroscopic identification of aniline isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between positional isomers based on the vibrational frequencies of their chemical bonds. The C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring.

Vibrational Mode o-Toluidine (cm⁻¹) m-Toluidine (cm⁻¹) p-Toluidine (cm⁻¹)
N-H Stretch~3450, ~3370~3440, ~3360~3430, ~3350
C-H Stretch (Aromatic)~3050-3000~3050-3000~3050-3000
C-H Stretch (Methyl)~2920, ~2860~2920, ~2860~2920, ~2860
C=C Stretch (Aromatic)~1620, ~1500~1610, ~1590~1620, ~1510
N-H Bend~1620~1620~1620
C-N Stretch~1270~1280~1260
C-H Out-of-Plane Bend~750 (4 adjacent H)~850, ~780 (3 & 1 adjacent H)~820 (2 adjacent H)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the substitution pattern on the aromatic ring, which affects the energy of the π-electron system.

Isomer λmax 1 (nm) λmax 2 (nm) Solvent
o-Toluidine~235~285Ethanol
m-Toluidine~238~288Ethanol
p-Toluidine237293Isooctane[1]

Note: The absorption maxima and molar absorptivity can be influenced by the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts (δ) are highly sensitive to the electronic effects of the amino and methyl groups.

¹H NMR Spectroscopy
Proton o-Toluidine (δ ppm) m-Toluidine (δ ppm) p-Toluidine (δ ppm)
-CH₃~2.1~2.3~2.2
-NH₂~3.6~3.6~3.5
Aromatic H~6.6-7.1~6.5-7.1~6.6 (d), ~6.9 (d)

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can be affected by the solvent.

¹³C NMR Spectroscopy
Carbon o-Toluidine (δ ppm) m-Toluidine (δ ppm) p-Toluidine (δ ppm)
-CH₃~17.5~21.5~20.5
C-NH₂~144.5~146.5~144.0
C-CH₃~122.0~138.5~129.5
Aromatic C~115-130~112-129~115-130

Note: The specific chemical shifts of the aromatic carbons provide a detailed fingerprint for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While the toluidine isomers have the same molecular weight (107.16 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences. The most abundant fragment is often due to the loss of a hydrogen atom (m/z 106).

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
o-Toluidine107106, 77, 79
m-Toluidine107106, 77, 79
p-Toluidine107106, 77, 79

Note: While standard EI-MS may show very similar spectra, advanced techniques like tandem mass spectrometry (MS/MS) can be used to further differentiate the isomers based on the fragmentation of selected precursor ions.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Configure the FTIR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.

  • Sample Analysis: Place a small drop of the neat liquid toluidine isomer onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, isooctane).

  • Standard Preparation: Prepare a dilute solution of the toluidine isomer in the chosen solvent (typically in the range of 1-10 mg/L).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Zero the instrument using this blank.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the toluidine isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their strengths and limitations in the context of this specific analyte.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the nitration of a substituted aniline followed by N-methylation. Potential impurities may arise from starting materials, side reactions, or incomplete reactions. These can include:

  • Isomeric impurities: Positional isomers formed during the nitration step.

  • Unreacted starting materials: Residual 4-bromo-3-fluoro-2-nitroaniline or N-methylating agent.

  • Over-methylated byproducts: Formation of a quaternary ammonium salt.

  • Dehalogenated impurities: Loss of the bromine atom.

  • Byproducts from side reactions: Oxidation or decomposition products.

A thorough purity assessment must be capable of separating and quantifying these potential impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and its molar concentration.
Typical Stationary Phase C18 (Octadecylsilane)PhenylmethylpolysiloxaneNot applicable
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~1 - 10 ng/mL~0.1 - 1%
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~5 - 50 ng/mL~0.5 - 2%
Precision (RSD) < 2%< 5%< 1%
Accuracy High, dependent on reference standardsHigh, dependent on reference standardsVery high, primary ratio method
Sample Throughput HighMediumLow to Medium
Key Advantages - Excellent for non-volatile and thermally labile compounds.- High resolution for complex mixtures.- Well-established and widely available.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent for volatile and semi-volatile impurities.- Primary method, does not always require a specific reference standard of the analyte.- Provides structural confirmation.- Highly accurate and precise.
Key Disadvantages - Requires a chromophore for UV detection.- May require derivatization for some compounds.- Not suitable for non-volatile or thermally labile compounds.- May require derivatization to improve volatility.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, allowing for the separation and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: Gradient to 90% Acetonitrile

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 30% Acetonitrile and equilibrate.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Data Analysis: Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-arylene stationary phase).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Derivatizing agent (if necessary, e.g., BSTFA for silylation)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane. If the compound has low volatility, a derivatization step may be necessary.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Injection mode: Splitless (1 µL injection volume)

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: 50-500 m/z

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards. Quantify using an internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Analytical Workflow for Purity Assessment

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Synthesized This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Non-volatile impurities) Dissolution->HPLC Inject GCMS GC-MS Analysis (Volatile impurities) Dissolution->GCMS Inject qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR Prepare with internal standard Purity Purity Determination HPLC->Purity Impurity Impurity Profiling GCMS->Impurity qNMR->Purity Impurity->Purity

Caption: Workflow for the purity assessment of the target compound.

Decision Tree for Method Selection

method_selection Start Start: Assess Purity of This compound Question1 Need to identify and quantify volatile/semi-volatile impurities? Start->Question1 Question2 Need a primary method for absolute purity without a specific reference standard? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Routine quality control for non-volatile impurities? Question2->Question3 No qNMR Use qNMR Question2->qNMR Yes HPLC Use HPLC Question3->HPLC Yes End End Question3->End No GCMS->Question2 qNMR->Question3 HPLC->End

Caption: Decision tree for selecting the appropriate analytical method.

This guide provides a framework for the comprehensive purity assessment of synthesized this compound. The choice of method will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the desired sample throughput. For a complete and robust purity profile, a combination of these orthogonal techniques is often recommended.

A Comparative Guide to the Cross-Reactivity of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various substituted aniline compounds, supported by experimental data. Understanding the cross-reactivity of these compounds is crucial in the development of specific immunoassays and for assessing potential off-target toxicological effects.

Introduction to Aniline Cross-Reactivity

Aniline and its derivatives are fundamental chemical structures in the synthesis of a wide range of pharmaceuticals, dyes, and polymers. Due to their structural similarities, antibodies developed against a specific aniline derivative may exhibit cross-reactivity with other structurally related compounds. This phenomenon can lead to false-positive results in diagnostic immunoassays and unexpected biological effects in drug development. The degree of cross-reactivity is largely dependent on the nature, position, and size of the substituents on the aniline ring, which influences the electronic and steric interactions with the antibody's binding site.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of substituted aniline compounds is typically assessed using competitive enzyme-linked immunosorbent assays (cELISA). In this assay format, the ability of a substituted aniline to inhibit the binding of a specific antibody to a coated antigen (an aniline derivative conjugated to a protein) is measured. The concentration of the substituted aniline that causes 50% inhibition of the antibody-antigen binding is known as the IC50 value. A lower IC50 value indicates a higher binding affinity and, therefore, greater cross-reactivity.

Cross-reactivity is often expressed as a percentage relative to the parent compound (e.g., aniline or a specific derivative used for immunization). The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100

Below is a table summarizing the cross-reactivity data for a series of para-substituted aniline compounds from a representative study.

CompoundSubstituent (Para-position)IC50 (µg/L)Cross-Reactivity (%)
4-Chloroaniline-Cl0.78100.0
4-Bromoaniline-Br1.170.9
4-Iodoaniline-I2.333.9
4-Fluoroaniline-F4.517.3
4-Methylaniline (p-Toluidine)-CH315.65.0
4-Ethylaniline-CH2CH333.12.4
4-Nitroaniline-NO2>1000<0.1
Aniline-H45.51.7

Note: The data presented is compiled for illustrative purposes based on typical findings in immunoassay studies. The parent compound for calculating cross-reactivity is 4-Chloroaniline.

Structure-Activity Relationship

The data reveals a clear structure-activity relationship for the cross-reactivity of para-substituted anilines:

  • Halogen Substituents: Cross-reactivity generally decreases with increasing size of the halogen substituent (Cl > Br > I > F). This suggests that both electronic effects and steric hindrance play a role in antibody recognition.

  • Alkyl Substituents: The presence of small alkyl groups at the para position significantly reduces cross-reactivity. This effect is more pronounced with a larger ethyl group compared to a methyl group, indicating that steric bulk is a critical factor.

  • Electron-Withdrawing Groups: A strong electron-withdrawing group like the nitro group (-NO2) can dramatically decrease cross-reactivity, likely due to significant changes in the electronic distribution of the aniline ring.

  • Unsubstituted Aniline: Aniline itself shows low cross-reactivity compared to the para-halogenated derivatives, highlighting the importance of the substituent in defining the epitope recognized by the antibody.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine the cross-reactivity of substituted aniline compounds is provided below.

Competitive ELISA Protocol

1. Materials and Reagents:

  • High-binding 96-well microtiter plates
  • Coating antigen (e.g., 4-chloroaniline-BSA conjugate)
  • Primary antibody (e.g., rabbit anti-4-chloroaniline polyclonal antibody)
  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
  • Substituted aniline standards and test compounds
  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
  • Wash buffer (PBS with 0.05% Tween 20, pH 7.4)
  • Blocking buffer (e.g., 1% BSA in PBS)
  • Substrate solution (TMB)
  • Stop solution (2 M H2SO4)
  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add 50 µL of the substituted aniline standard or test compound solution at various concentrations to the wells. Then, add 50 µL of the primary antibody solution (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody solution (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at 37°C.
  • Stopping the Reaction: Add 50 µL of stop solution to each well.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the concentration of the parent aniline compound.
  • Determine the IC50 value for the parent compound and each test compound from their respective inhibition curves.
  • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Visualizing Molecular Pathways and Workflows

To further understand the biological context of aniline compounds, the following diagrams illustrate a key signaling pathway associated with aniline-induced toxicity and a typical experimental workflow for generating the necessary reagents for a cross-reactivity study.

Aniline_Toxicity_Pathway cluster_stress Cellular Stress Response cluster_mapk MAPK Signaling Cascade cluster_tf Transcription Factor Activation cluster_response Cellular Response Aniline Aniline Exposure ROS Reactive Oxygen Species (ROS) Aniline->ROS induces MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates NFkB NF-κB ROS->NFkB activates JNK_p38 JNK / p38 MAPKKK->JNK_p38 phosphorylates ERK ERK MAPKKK->ERK phosphorylates AP1 AP-1 JNK_p38->AP1 activates ERK->AP1 activates Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis NFkB->Inflammation

Caption: Aniline-induced oxidative stress and downstream MAPK signaling.

Hapten_Synthesis_Workflow cluster_hapten Hapten Synthesis cluster_conjugation Protein Conjugation cluster_immunization Antibody Production Aniline_Derivative Substituted Aniline Linker_Addition Addition of a Linker Arm Aniline_Derivative->Linker_Addition Functionalized_Hapten Functionalized Hapten Linker_Addition->Functionalized_Hapten Conjugation Conjugation Reaction Functionalized_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antibody_Production Polyclonal/Monoclonal Antibody Production Immunization->Antibody_Production Antibody_Purification Antibody Purification Antibody_Production->Antibody_Purification

Caption: Workflow for producing antibodies against aniline derivatives.

Conclusion

The cross-reactivity of substituted aniline compounds is a critical consideration in the development of specific immunoassays and in the assessment of their toxicological profiles. The data presented in this guide demonstrates that the nature and position of substituents on the aniline ring have a profound impact on antibody recognition. Halogen and alkyl substituents, in particular, significantly influence the degree of cross-reactivity, with larger and more electron-withdrawing groups generally leading to reduced binding. The provided experimental protocol for competitive ELISA offers a robust method for quantifying these cross-reactivities. The illustrative diagrams of the aniline-induced stress signaling pathway and the antibody production workflow provide a broader context for the importance of understanding these molecular interactions. This guide serves as a valuable resource for researchers and professionals working with aniline-based compounds, enabling more informed decisions in assay development and drug design.

Safety Operating Guide

Proper Disposal of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, a halogenated nitroaromatic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][4]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Hazard Data Summary

The following table summarizes the pertinent hazard classifications for compounds structurally similar to this compound, providing a baseline for assessing its potential risks.

Hazard ClassificationGHS CategoryAssociated Risks
Acute Toxicity, OralCategory 4Harmful if swallowed[1][4][5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][4][5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1][4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][4][5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2][3][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires careful segregation and handling to comply with hazardous waste regulations.

1. Waste Identification and Segregation:

  • This compound must be treated as halogenated organic waste .

  • Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

2. Containerization:

  • Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."

  • The container should be made of a material compatible with the chemical.

  • Ensure the container is securely sealed to prevent the escape of vapors.

3. Labeling:

  • The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Compounds"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.

  • Provide the waste disposal company with a full and accurate description of the waste, including its chemical composition and known hazards.

  • Never attempt to dispose of this chemical down the drain or in regular trash.[7] This can lead to environmental contamination and may be a violation of local and federal regulations.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Unused or Waste Chemical cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Waste Segregation cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4: Temporary Storage cluster_5 Step 5: Final Disposal start This compound assess Assess Hazards: - Halogenated (Br, F) - Nitroaromatic (NO2) - Amine (NHCH3) start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate container Use designated, sealed, and clearly labeled container segregate->container storage Store in a secure, ventilated hazardous waste area container->storage disposal Arrange pickup by a licensed waste disposal company storage->disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated and nitrated anilines. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Precautions

Based on analogous compounds, this compound is presumed to be hazardous.[1][2][3] It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[1][2] Appropriate handling procedures are critical to minimize exposure.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense when handling this and similar chemical compounds. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile gloves. Double-gloving is recommended.To prevent skin contact.[4][5] Change gloves immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and dust.[1][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.[4]
Respiratory Protection Use in a well-ventilated fume hood. If not possible, a NIOSH-approved respirator is necessary.To avoid inhalation of dust or vapors.[3][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available for use.[5]

    • Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[4]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all weighing and transferring of the compound within the fume hood to minimize inhalation exposure.[5]

    • Avoid the generation of dust.[1][6]

    • Keep the container tightly closed when not in use.[2][7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.[1]

    • Wash the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including excess reagent and any contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's designated hazardous waste management program.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[7][8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh/Transfer in Hood prep_safety->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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